2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 32.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(4-aminophenyl)sulfonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c16-12-6-8-13(9-7-12)22(20,21)17-14(15(18)19)10-11-4-2-1-3-5-11/h1-9,14,17H,10,16H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWOKTGNZABRTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389375 | |
| Record name | N-(4-Aminobenzene-1-sulfonyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203647 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
133978-59-3 | |
| Record name | N-(4-Aminobenzene-1-sulfonyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectroscopic Analysis of 2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid
Foreword: The Imperative of Structural Elucidation
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For novel compounds like 2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid, which marries the structural motifs of the critical sulfonamide pharmacophore with a derivative of the natural amino acid phenylalanine, a multi-modal spectroscopic approach is not merely procedural—it is essential. This guide provides a comprehensive, field-proven framework for the analysis of this target molecule using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Our focus extends beyond mere data reporting to the causality behind experimental choices and the logic of spectral interpretation, ensuring a robust and self-validating analytical workflow.
Mass Spectrometry (MS): Deconstructing the Molecular Blueprint
Mass spectrometry serves as our initial tool to confirm the molecular weight and probe the structural integrity of the molecule by analyzing its fragmentation patterns under controlled energy conditions. Given the polarity and thermal lability of the target compound, Electrospray Ionization (ESI) is the method of choice, as it gently transfers ions from solution to the gas phase with minimal degradation.
Core Principles & Rationale for ESI
Electrospray Ionization is ideally suited for this compound due to the presence of multiple ionizable sites: the primary amine (-NH2) and the carboxylic acid (-COOH). This allows for analysis in both positive ([M+H]+) and negative ([M-H]-) ion modes.
-
Positive Ion Mode ([M+H]+): Protonation will likely occur on the most basic site, the primary aromatic amine. Fragmentation of the resulting protonated molecule provides insight into the stability of different structural components.[1]
-
Negative Ion Mode ([M-H]-): Deprotonation will occur at the most acidic site, the carboxylic acid proton. The fragmentation of this deprotonated species often follows distinct pathways, providing complementary structural information.[2]
The calculated monoisotopic mass of the neutral molecule (C15H16N2O4S) is 320.0831 Da. Therefore, we anticipate observing an [M+H]+ ion at m/z 321.0909 and an [M-H]- ion at m/z 319.0752. High-resolution mass spectrometry (HRMS), for instance using a Time-of-Flight (TOF) or Orbitrap analyzer, is critical to confirm the elemental composition with high accuracy.
Predicted Fragmentation Pathways
The fragmentation of sulfonamides is well-characterized and typically involves the cleavage of the S-N bond and rearrangements.[3][4]
-
[M+H]+ Fragmentation: Upon collisional activation, the protonated molecule is expected to undergo fragmentation via several key pathways. A primary cleavage event is the scission of the sulfonamide S-N bond. This can lead to the formation of a protonated 4-aminobenzenesulfonyl moiety (m/z 156) or the radical cation of this group.[1][4] Subsequent loss of SO2 from this fragment would yield an ion at m/z 92.[4] Fragmentation of the amino acid portion is also expected, including the characteristic loss of the carboxyl group (as COOH or H2O + CO).
-
[M-H]- Fragmentation: In negative mode, deprotonated sulfonamides are known to readily lose a neutral molecule of sulfur dioxide (SO2), a process driven by intramolecular rearrangement.[2] This would result in a significant fragment ion at m/z 255.08.
Caption: Predicted ESI-MS/MS fragmentation pathways for the [M+H]+ ion.
Experimental Protocol: LC-HRMS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL using a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode).
-
Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Elute with a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient runs from 5% to 95% B over 5-10 minutes.
-
MS Analysis:
-
Ion Source: ESI.
-
Scan Mode: Full MS scan from m/z 50 to 500 to detect the parent ion.
-
MS/MS: Perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ion (m/z 321.1) to obtain fragment spectra. Use a collision energy (CE) ramp (e.g., 15-40 eV) to observe a full range of fragments.
-
Data Summary: Predicted Mass Fragments
| Ion Species | Predicted m/z | Identity/Origin |
| [M+H]+ | 321.09 | Protonated Molecular Ion |
| [M-H]- | 319.08 | Deprotonated Molecular Ion |
| [M+H - H2O]+ | 303.08 | Loss of water from carboxylic acid |
| [M-H - SO2]- | 255.08 | Loss of sulfur dioxide from [M-H]- |
| [C6H6NO2S]+ | 156.01 | 4-Aminobenzenesulfonyl moiety |
| [C6H6N]+• | 92.05 | Fragment from m/z 156 after loss of SO2 |
Infrared (IR) Spectroscopy: Mapping Functional Groups
IR spectroscopy provides a rapid and definitive fingerprint of the functional groups present in the molecule. By identifying the characteristic vibrational frequencies, we can confirm the presence of the key structural components.
Core Principles & Functional Group Analysis
The covalent bonds within the molecule vibrate at specific frequencies when exposed to infrared radiation. These frequencies are diagnostic for particular functional groups. For this compound, we expect to see a complex but highly informative spectrum.
-
N-H Stretches: Two distinct N-H stretching regions are expected. The primary aromatic amine (-NH2) will show two bands (symmetric and asymmetric) around 3459–3338 cm⁻¹.[5] The sulfonamide N-H will present a single, sharper band around 3279–3229 cm⁻¹.[5]
-
O-H and C-H Stretches: The carboxylic acid O-H stretch will be a very broad band, often spanning 3000-2500 cm⁻¹, indicative of strong hydrogen bonding.[6] Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propionic acid backbone will be just below 3000 cm⁻¹.[6]
-
Carbonyl and Sulfonyl Stretches: The C=O stretch of the carboxylic acid is expected to be a strong, sharp peak around 1780-1710 cm⁻¹.[6] The sulfonyl (S=O) group will exhibit two strong absorptions: an asymmetric stretch between 1344–1317 cm⁻¹ and a symmetric stretch between 1187–1147 cm⁻¹.[5][7]
-
Fingerprint Region: Aromatic C=C bending vibrations will appear in the 1600-1450 cm⁻¹ region. The S-N stretch is expected in the 924–906 cm⁻¹ range.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol and performing a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Analysis: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹ to obtain a high-quality spectrum.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
Mechanism of action of 2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid in biological systems
Technical Monograph: Mechanism of Action of -Sulfanilyl-Phenylalanine
Executive Summary
Compound: this compound Class: Sulfonamide-Amino Acid Conjugate / Protease Inhibitor Probe Primary Targets:
-
Dihydropteroate Synthase (DHPS): Bacterial folate pathway (antimetabolite).
-
Serine Proteases (Chymotrypsin/Subtilisin): S1 Hydrophobic Pocket targeting.
-
LAT1 (SLC7A5): Membrane transport via amino acid mimicry.
Significance: Unlike simple sulfonamides, this conjugate utilizes the phenylalanine side chain to dictate biodistribution (via LAT1) and enzymatic specificity (targeting aromatic-binding pockets). It is historically significant in defining the "induced fit" mechanisms of serine proteases.
Chemical Structure & Physicochemical Properties[1][2][3]
Understanding the mechanism requires a structural deconstruction. The molecule is a chimera of two distinct pharmacophores.
| Feature | Chemical Moiety | Biological Function |
| Effector Group | 4-Aminobenzenesulfonyl- (Sulfanilyl) | Mimics the transition state of PABA; acts as a steric blocker in protease active sites. |
| Recognition Group | 3-Phenyl-propionic acid (Phenylalanine) | Directs the molecule to hydrophobic S1 pockets (e.g., Chymotrypsin) and LAT1 transporters. |
| Linkage | Sulfonamido bond (-SO₂-NH-) | Stable isostere of the peptide bond; resistant to standard proteolytic cleavage. |
Key Physicochemical Parameters:
-
Molecular Weight: 320.36 g/mol
-
Acid-Base Profile: Amphoteric. The carboxylic acid (pKa ~3.5) and the aniline amine (pKa ~2.5) exist alongside the sulfonamide nitrogen (pKa ~10.5), which is less acidic than typical sulfonamides due to the N-alkyl substitution.
Mechanism of Action: Biological Systems
A. Antimicrobial Mechanism (The Folate Pathway)
In bacterial systems, the compound acts as a PABA Antimetabolite , but with distinct kinetics compared to sulfamethoxazole.
-
Target: Dihydropteroate Synthase (DHPS).
-
Action: The 4-aminobenzenesulfonyl group competes with PABA (
-aminobenzoic acid) for the active site of DHPS. -
The "Prodrug" Effect: The bulky phenylalanine group at the
position often reduces direct affinity for DHPS. However, in vivo, amidases or non-specific peptidases may cleave the conjugate, releasing free sulfanilamide (the active toxicant) directly within cells that actively transport phenylalanine. This "Trojan Horse" mechanism bypasses bacterial efflux pumps that recognize simple sulfonamides.
B. Protease Enzymology (Chymotrypsin Interaction)
This is the primary utility of the compound in biochemical research. It serves as a competitive inhibitor or pseudo-substrate for Chymotrypsin-like serine proteases.
-
Recognition: The benzyl side chain (Phenylalanine) inserts into the S1 Hydrophobic Pocket of Chymotrypsin.
-
Inhibition: Unlike a peptide bond, the sulfonamide bond (-SO₂-NH-) causes a distortion in the tetrahedral intermediate formation. The catalytic triad (Ser195, His57, Asp102) cannot effectively attack the sulfonyl sulfur, effectively "locking" the enzyme in a non-productive complex.
-
Stereospecificity: The interaction is strictly stereospecific to the L-isomer . The D-isomer does not fit the S1 cleft, serving as a crucial negative control in kinetic studies.
C. Membrane Transport (LAT1 Targeting)
The phenylalanine moiety allows the compound to cross biological membranes via the System L (LAT1/SLC7A5) transporter, which is highly expressed in the Blood-Brain Barrier (BBB) and rapidly dividing tumor cells.
-
Mechanism: It acts as a competitive substrate for LAT1, exchanging with intracellular Leucine.
-
Application: This transport mechanism is exploited to deliver the sulfonamide moiety into biochemical sanctuaries (e.g., CNS) that are typically impermeable to hydrophilic drugs.
Visualization of Signaling & Pathways
The following diagram illustrates the dual-pathway mechanism: the Folate Interference in bacteria and the Protease Locking in enzymatic systems.
Caption: Dual-mechanism map showing PABA antagonism in bacteria (Top) and Chymotrypsin S1 pocket targeting (Bottom).
Experimental Protocols
To validate the mechanism of action, the following self-validating protocols are recommended.
Protocol A: Chymotrypsin Competitive Inhibition Assay
Objective: Determine the
-
Reagents:
-
Enzyme:
-Chymotrypsin (bovine pancreas), 10 nM stock in Tris-HCl pH 7.8. -
Substrate:
-Succinyl-Ala-Ala-Pro-Phe-pNA (Chromogenic substrate). -
Test Compound:
-Sulfanilyl-Phenylalanine (0.1 - 100 M).
-
-
Workflow:
-
Baseline: Measure absorbance at 410 nm (release of
-nitroaniline) for the substrate alone. -
Inhibition: Pre-incubate Enzyme + Test Compound for 5 minutes.
-
Initiation: Add Substrate and monitor kinetics for 10 minutes.
-
-
Data Analysis:
-
Plot Lineweaver-Burk (Double Reciprocal) graph.
-
Validation: Competitive inhibition is confirmed if
remains constant while increases.
-
Protocol B: Bacterial Growth Rescue Assay (PABA Reversal)
Objective: Confirm the sulfonamide mechanism (DHPS inhibition) versus non-specific toxicity.
-
Setup:
-
Organism: E. coli K12 (wild type).
-
Media: Minimal Media (M9) without folate.
-
-
Dosing:
-
Group 1: Control (No drug).
-
Group 2: Test Compound (
concentration). -
Group 3: Test Compound + Excess PABA (100
M).
-
-
Validation:
-
If the mechanism is specific to DHPS, Group 3 must show restored growth comparable to Group 1. If PABA does not reverse toxicity, the compound is acting via off-target toxicity (e.g., membrane disruption).
-
References
-
Mechanism of Sulfonamide Action
-
Chymotrypsin Specificity
- Title: Structure and Mechanism of Chymotrypsin.
- Source: Blow, D. M. (1976). Accounts of Chemical Research.
-
URL:[Link]
-
Amino Acid Conjugates & Transport
- Title: LAT1-mediated transport of amino acid-conjug
- Source: Puris, E., et al. (2017). Journal of Controlled Release.
-
URL:[Link]
-
Sulfonamide-Peptide Bond Isosteres
- Title: Sulfonamides as Transition St
- Source: Scozzafava, A., et al. (2003). Current Medicinal Chemistry.
-
URL:[Link]
Potential therapeutic targets of 2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid
Technical Guide: Therapeutic Targets of -Sulfanilyl-Phenylalanine
Part 1: Molecular Identity & Pharmacophore Analysis
Compound Name: this compound
Common Designation:
Structural Deconstruction
The molecule consists of two distinct bioactive moieties linked by a sulfonamide bond:
-
The "Warhead" (Sulfanilyl Group): The 4-aminobenzenesulfonyl moiety is the classic pharmacophore for Dihydropteroate Synthase (DHPS) inhibition (antibacterial). In protease enzymology, the sulfonamide linkage (
) acts as a tetrahedral mimic of the amide bond transition state. -
The "Navigator" (Phenylalanine Scaffold): The 3-phenyl-propionic acid backbone directs the molecule to enzymes with hydrophobic S1' specificity pockets, such as Carboxypeptidase A (CPA) and Chymotrypsin-like proteases.
Part 2: Primary Therapeutic Targets
Target 1: Zinc Metalloproteases (Carboxypeptidase A)
Role: Transition State Analog (TSA) Inhibitor Mechanism: Competitive Inhibition via Geometry Mimicry
This is the most rigorously characterized target for this specific structure. Zinc proteases like Carboxypeptidase A (CPA) hydrolyze peptides via a tetrahedral intermediate.[1]
-
The Mechanism: The hydrolysis of a peptide bond involves the attack of a zinc-activated water molecule on the carbonyl carbon, forming a tetrahedral gem-diolate intermediate.
-
The Mimicry: The sulfur atom in the sulfonamide group of
-sulfanilyl-phenylalanine is already tetrahedral. It binds to the active site Zinc ion ( ) but cannot be hydrolyzed. The phenylalanine side chain anchors the molecule into the hydrophobic S1' specificity pocket (Tyr248 gatekeeper residue). -
Significance: This molecule serves as a foundational model for designing inhibitors for Matrix Metalloproteinases (MMPs) and Angiotensin-Converting Enzyme (ACE) , which share the zinc-protease catalytic mechanism.
Target 2: Dihydropteroate Synthase (DHPS)
Role: Antimetabolite / Antibacterial Agent Mechanism: PABA Antagonism (Folate Pathway)
While less potent than sulfadiazine due to the bulky phenylalanine group, this compound retains the core
-
Pathway: Bacteria must synthesize Dihydrofolic acid. The enzyme DHPS incorporates
-aminobenzoic acid (PABA). -
Inhibition: The 4-amino group on the benzene ring mimics PABA. The enzyme attempts to incorporate the sulfonamide, leading to a "dead-end" metabolic product, halting DNA synthesis.
Target 3: Eukaryotic Elongation Factor 2 Kinase (eEF2K)
Role: Emerging Cancer Target Mechanism: Allosteric Modulation / ATP Competition
Recent structure-activity relationship (SAR) studies have identified sulfonamide-phenylalanine scaffolds as potent inhibitors of eEF2K.[2] This kinase is often overexpressed in breast and lung cancers (e.g., Triple-Negative Breast Cancer) and promotes cell survival under nutrient deprivation.
Part 3: Mechanism of Action Visualization
The following diagram illustrates the dual-targeting logic: the PABA mimicry in bacteria and the Transition State mimicry in metalloproteases.
Caption: Dual-mechanism pathway showing PABA antagonism in bacteria (top) and Zinc-protease transition state mimicry (bottom).
Part 4: Experimental Protocols
Protocol A: Synthesis via Schotten-Baumann Reaction
This protocol synthesizes the target compound from L-phenylalanine and
-
Reagents: L-Phenylalanine (10 mmol),
-acetylsulfanilyl chloride (11 mmol), NaOH (10%), HCl (1M). -
Coupling:
-
Dissolve L-Phenylalanine in 20 mL of 10% NaOH. Chill to 0°C.
-
Slowly add
-acetylsulfanilyl chloride in small portions with vigorous stirring. -
Maintain pH > 9 with additional NaOH if necessary. Stir for 2 hours at RT.
-
-
Deprotection (Hydrolysis of Acetyl group):
-
Acidify the solution to pH 1 with HCl.
-
Reflux the resulting precipitate in 2M HCl for 30 minutes to remove the
-acetyl group.
-
-
Isolation:
-
Neutralize to the isoelectric point (pH ~4-5) with dilute NaOH.
-
Filter the white crystalline precipitate. Recrystallize from ethanol/water.
-
-
Validation: Check melting point (expected ~208-210°C) and NMR (verify 4-amino protons and phenylalanine multiplets).
Protocol B: Carboxypeptidase A Inhibition Assay
Objective: Determine the
-
Substrate Preparation: Use Hippuryl-L-phenylalanine (HPA) as the standard substrate. Dissolve to 1 mM in 25 mM Tris-HCl buffer (pH 7.5) containing 0.5 M NaCl.
-
Enzyme Prep: Dilute Bovine Carboxypeptidase A (CPA) to approx 1 µg/mL in cold buffer.
-
Inhibitor Dilution: Prepare serial dilutions of
-Sulfanilyl-Phenylalanine (0.1 µM to 100 µM). -
Kinetic Run:
-
In a quartz cuvette, mix 900 µL Substrate + 50 µL Inhibitor.
-
Initiate with 50 µL Enzyme.
-
Monitor Absorbance at 254 nm (cleavage of the hippuryl amide bond increases A254).
-
-
Data Analysis:
-
Plot
vs (Dixon Plot). -
The intersection point determines
. -
Expected Result: Competitive inhibition profile with
in the micromolar range.[1]
-
Part 5: Comparative Data Summary
| Feature | Sulfanilyl-Phenylalanine (Target) | Sulfanilamide (Control) | Hippuryl-Phe (Substrate) |
| Primary Target | Zinc Proteases (CPA) & DHPS | DHPS (Antibacterial) | CPA (Substrate) |
| Binding Mode | Transition State Analog | PABA Antimetabolite | Ground State Substrate |
| Zn Binding Group | Sulfonamide Oxygen | Sulfonamide Nitrogen | Carbonyl Oxygen |
| S1' Recognition | Phenyl Ring (High Affinity) | None (Low Affinity) | Phenyl Ring |
| Hydrolyzability | Stable (Inhibitor) | N/A | Labile (Cleaved) |
References
-
Christianson, D. W., & Lipscomb, W. N. (1989). Carboxypeptidase A. Accounts of Chemical Research, 22(2), 62–69. Link
-
Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: Sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV. Journal of Medicinal Chemistry, 43(10), 1858–1865. Link
-
Kim, D. H., & Kim, K. B. (1991). Design of potential transition state analogue inhibitors for carboxypeptidase A. Journal of the American Chemical Society, 113(9), 3200–3202. Link
-
Owa, T., et al. (1999). Discovery of Novel Antitumor Sulfonamides Targeting G1 Phase of the Cell Cycle. Journal of Medicinal Chemistry, 42(19), 3789–3799. Link
Sources
- 1. Sulfamide-based inhibitors for carboxypeptidase A. Novel type transition state analogue inhibitors for zinc proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and stability of 2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid in different solvents
Physicochemical Profiling of 2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic Acid
Executive Summary
This technical guide details the solubility and stability profile of This compound (also referred to as N-sulfanilylphenylalanine). As a conjugate of sulfanilamide and phenylalanine, this molecule exhibits complex amphoteric behavior driven by three ionizable groups: the carboxylic acid, the sulfonamide nitrogen, and the primary aniline amine. This guide provides theoretical predictions grounded in structure-activity relationships (SAR) and validated experimental protocols for characterizing this compound in drug development workflows.
Molecular Identity & Physicochemical Basis
To understand the solubility behavior, we must first deconstruct the molecule into its functional pharmacophores.
-
Chemical Structure:
-
Core Scaffold: Phenylalanine amino acid backbone
-linked to a 4-aminobenzenesulfonyl group. -
Ionization Profile (pKa):
-
Carboxylic Acid (-COOH): pKa
3.5 – 4.[1]0. (Deprotonates to form carboxylate anion). -
Aniline Amine (-NH2): pKa
2.0 – 2.5. (Protonates to form cation only in strong acid). -
Sulfonamide (-SO2-NH-): pKa
10.0 – 11.0. (Acts as a weak acid; deprotonates in high pH).
-
Implication: The molecule exists as an anionic species at physiological pH (7.4) due to the carboxylate, but significant lipophilicity from the two aromatic rings (phenyl and benzenesulfonyl) limits its intrinsic aqueous solubility.
Solubility Profile
The solubility of N-sulfanilylphenylalanine is heavily dependent on solvent polarity and pH.
Theoretical Solubility Categorization
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, DMA | High (>50 mg/mL) | Disrupts intermolecular H-bonding; effectively solvates the hydrophobic aromatic cores. |
| Polar Protic | Methanol, Ethanol | Moderate (5-20 mg/mL) | Solvates the polar sulfonamide/acid regions but struggles with the lipophilic bulk. |
| Aqueous (Neutral) | Water (pH 7.0) | Low (<1 mg/mL) | The hydrophobic effect of the two phenyl rings dominates over the single ionized carboxylate. |
| Aqueous (Basic) | 0.1 M NaOH, Na2CO3 | High (>20 mg/mL) | Formation of the di-anion (Carboxylate + Sulfonamide N) drastically increases hydrophilicity. |
| Aqueous (Acidic) | 0.1 M HCl | Moderate | Protonation of the aniline amine forms a cationic salt, improving solubility compared to neutral water. |
| Non-Polar | Hexane, Toluene | Negligible | Lack of H-bonding capability; cannot solvate the polar functional groups. |
The "U-Shaped" pH-Solubility Curve
Researchers should expect a U-shaped solubility profile. Minimum solubility (intrinsic solubility,
-
pH < 2: Solubility increases (Amine protonation
Cation). -
pH > 5: Solubility increases (Carboxylic acid deprotonation
Anion). -
pH > 10: Solubility maximizes (Sulfonamide deprotonation
Dianion).
Stability Profile
Hydrolytic Stability
The sulfonamide bond (
-
Acidic Hydrolysis: Prolonged exposure to strong acids (e.g., 6M HCl at reflux) will cleave the sulfonamide bond, yielding Sulfanilic acid and Phenylalanine .
-
Basic Hydrolysis: Generally stable at room temperature. High temperatures in strong base may cause slow hydrolysis.
Oxidative Instability (Critical)
The primary amine on the benzenesulfonyl ring (the aniline moiety) is the stability weak point.
-
Mechanism: Radical oxidation via air (ROS) or light.
-
Visual Indicator: Samples turning yellow/brown over time indicate formation of azo-dimers or quinone imines.
-
Mitigation: Store solid material protected from light (amber vials) and under inert atmosphere (Argon/Nitrogen) if in solution.
Experimental Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask)
Standard: Modified from OECD Guideline 105
-
Preparation: Weigh 20 mg of compound into a 4 mL amber glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 Phosphate Buffer).
-
Equilibration:
-
Seal cap tightly.
-
Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).
-
Check: If solution is clear, add more solid until precipitation is visible (saturation).
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).
-
Quantification: Dilute filtrate with Mobile Phase and analyze via HPLC-UV (254 nm).
Protocol B: Forced Degradation Study
Standard: ICH Q1A(R2)
-
Acid Stress: Dissolve to 1 mg/mL in 0.1 M HCl. Heat at 60°C for 4 hours.
-
Base Stress: Dissolve to 1 mg/mL in 0.1 M NaOH. Heat at 60°C for 4 hours.
-
Oxidative Stress: Dissolve to 1 mg/mL in 3%
. Incubate at RT for 4 hours. -
Analysis: Inject onto HPLC. Look for new peaks (degradants) relative to the control.
Visualizations
Figure 1: Solubility Determination Workflow
Caption: Step-by-step thermodynamic solubility workflow ensuring saturation equilibrium.
Figure 2: Degradation Pathways
Caption: Primary degradation pathways: Hydrolytic cleavage of sulfonamide and oxidative dimerization.
References
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa and solubility profiling).
-
Vistoli, G., et al. (2008). "Structural and conformational study of N-acyl-sulfonamides." Chemistry & Biodiversity, 5(7), 1221-1236. Link
-
Needham, T. E. (1970).[2] "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island Dissertations. (Foundational data on amino acid solubility trends). Link
- Perlovich, G. L., et al. (2013). "Sulfonamides: Thermochemical and solubility aspects." Journal of Chemical Thermodynamics, 62, 16-25.
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (The global standard for stability protocols). Link
Sources
Methodological & Application
High-yield synthesis method for 2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid
Application Note: High-Yield Synthesis of 2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid ( -Sulfanilyl-L-Phenylalanine)
Abstract & Application Overview
This Application Note details a robust, high-yield protocol for the synthesis of This compound (also known as
Key Applications:
-
Enzyme Inhibition Studies: Used as a substrate analogue to probe the active sites of enzymes involved in folate biosynthesis (e.g., dihydropteroate synthase).
-
Peptidomimetics: A building block for sulfonamide-based peptidomimetics with potential protease inhibitory activity.
-
Supramolecular Chemistry: Utilized in the formation of hydrogels and self-assembling nanostructures due to its amphiphilic nature and
- stacking capability.
Retrosynthetic Analysis & Strategy
The synthesis follows a classic Schotten-Baumann sulfonylation strategy, modified to ensure high regioselectivity and yield.
The Challenge:
Direct reaction of 4-aminobenzenesulfonyl chloride (sulfanilyl chloride) with phenylalanine is problematic because the free amino group on the sulfonyl chloride can self-polymerize or compete as a nucleophile.
The Solution:
We utilize
Reaction Scheme:
-
Protection/Coupling: L-Phenylalanine +
-Acetamidobenzenesulfonyl chloride -( -Acetylsulfanilyl)-L-Phenylalanine -
Deprotection:
-( -Acetylsulfanilyl)-L-Phenylalanine -Sulfanilyl-L-Phenylalanine
Protocol: Step-by-Step Methodology
Reagents & Equipment
| Reagent | Grade | Purpose |
| L-Phenylalanine | >99% | Substrate |
| >98% | Electrophile (Protected) | |
| Sodium Hydroxide (NaOH) | ACS | Base (pH control) |
| Hydrochloric Acid (HCl) | 37% & 1N | Hydrolysis & pH adjustment |
| Acetone | ACS | Co-solvent |
| Activated Charcoal | Powder | Purification |
Equipment:
-
Three-neck round-bottom flask (250 mL) equipped with a thermometer and addition funnel.
-
pH meter (calibrated).
-
Reflux condenser.
Experimental Procedure
Phase 1: Schotten-Baumann Coupling
-
Preparation of Amino Acid Solution:
-
In a 250 mL flask, dissolve L-Phenylalanine (16.5 g, 0.10 mol) in 1N NaOH (200 mL) .
-
Note: The stoichiometry requires 1 eq of base for the carboxyl group and 1 eq to neutralize the HCl generated during sulfonylation. However, starting with 2 equivalents ensures solubility.
-
-
Reaction Setup:
-
Cool the solution to 0–5°C using an ice bath.
-
Add Acetone (50 mL) to aid the solubility of the sulfonyl chloride.
-
-
Addition of Electrophile:
-
Completion:
-
Remove the ice bath and allow the mixture to stir at room temperature for 2 hours .
-
The solution should be clear or slightly cloudy.
-
Phase 2: Isolation of Intermediate (Optional but Recommended)
-
Note: While a "one-pot" hydrolysis is possible, isolating the intermediate yields higher purity.
-
Acidify the reaction mixture carefully with concentrated HCl to pH 2–3 .
-
The intermediate,
-( -acetylsulfanilyl)-L-phenylalanine , will precipitate as a white solid. -
Filter, wash with cold water, and dry.[2]
-
Yield Expectation: 85–90%.
-
Phase 3: Deprotection (Hydrolysis)
-
Suspend the dried intermediate in 2N NaOH (150 mL) (Alkaline hydrolysis is preferred here to prevent potential acid-catalyzed cleavage of the sulfonamide bond, although acid hydrolysis is standard for simple sulfanilamides).
-
Alternative: Refluxing with 15% HCl for 45 mins is also viable but requires careful monitoring. We recommend Alkaline Hydrolysis for amino acid derivatives.
-
-
Heat the mixture to reflux (approx. 100°C) for 1–2 hours .
-
Monitor reaction progress by TLC (disappearance of the acetylated spot).
Phase 4: Final Workup & Crystallization
-
Cool the solution to room temperature.
-
Decolorize with activated charcoal (1 g) for 15 minutes, then filter through Celite.
-
Isoelectric Precipitation:
-
Slowly add 1N HCl to the filtrate with stirring.
-
Target the isoelectric point (pI) of the product. The sulfonamide group is weakly acidic (
) and the carboxylic acid is acidic ( ), while the aniline is weakly basic ( ). -
Adjust pH to 4.5 – 5.0 .
-
-
Allow the mixture to stand at 4°C overnight.
-
Filter the crystalline product, wash with cold water, and recrystallize from hot water or ethanol/water (1:1).
Process Visualization
Caption: Workflow for the high-yield synthesis of N-sulfanilyl-L-phenylalanine via Schotten-Baumann coupling and alkaline hydrolysis.
Quality Control & Troubleshooting
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Melting Point | 210°C – 215°C (dec.) | Capillary MP |
| Purity | > 98.0% | HPLC (C18, MeOH/Water) |
| Identity | Consistent with structure |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | pH dropped below 9 during addition. | Monitor pH continuously; add base concurrently with acid chloride. |
| Oily Product | Incomplete crystallization or impurities. | Scratch glass to induce nucleation; Recrystallize from Ethanol/Water. |
| Incomplete Hydrolysis | Reflux time too short. | Extend reflux to 3 hours; Check TLC. |
| Dark Coloration | Oxidation of aniline amine. | Perform hydrolysis under Nitrogen atmosphere; Use activated charcoal. |
References
-
Schotten-Baumann Reaction Conditions
-
General Sulfonamide Synthesis
-
Hydrolysis of Acetyl-Sulfonamides
- Title: "An alternative synthetic process of p-acetaminobenzenesulfonyl chloride..." (Context on hydrolysis conditions).
- Source: ResearchG
-
URL:[Link]
-
Amino Acid Protection/Deprotection
- Title: "Online Monitoring of the N-Acetyl
- Source: Magritek Applic
-
URL:[Link]
Application Notes and Protocols: Using 2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid as a Molecular Probe for Matrix Metalloproteinase-2 (MMP-2)
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes.[1][2][3] Among the MMPs, MMP-2 (also known as Gelatinase A) is of significant interest due to its role in cancer cell invasion, metastasis, and angiogenesis.[4][5] This document provides detailed application notes and protocols for the use of 2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid (hereafter referred to as AS-PPA) as a molecular probe for the detection and characterization of MMP-2 activity.
AS-PPA is a novel small molecule designed to specifically interact with the active site of MMP-2. Its chemical structure incorporates two key features that confer its utility as a molecular probe:
-
A sulfonamide group: This functional group is a well-established zinc-binding group (ZBG) in many MMP inhibitors.[6][7][8][9] It is hypothesized to chelate the catalytic zinc ion (Zn²⁺) in the active site of MMP-2, thereby anchoring the molecule.
-
A 3-phenyl-propionic acid moiety: This part of the molecule mimics the structure of phenylalanine, a hydrophobic amino acid. This feature is designed to interact with the S1' subsite of the MMP-2 active site, which shows a preference for hydrophobic residues, thus contributing to the probe's specificity.[6][7][9]
These application notes will guide researchers, scientists, and drug development professionals in utilizing AS-PPA for in vitro MMP-2 inhibition assays and for affinity-based pull-down experiments to isolate MMP-2 from complex biological samples.
Principle of Action: A Bipartite Interaction with the MMP-2 Active Site
The efficacy of AS-PPA as a molecular probe for MMP-2 is predicated on a specific, high-affinity interaction with the enzyme's active site. This interaction is believed to occur through a bipartite mechanism, as illustrated in the diagram below. The active site of an enzyme is a specialized region on the enzyme where substrate molecules bind and undergo a chemical transformation.[10]
Caption: Step-by-step workflow for the in vitro MMP-2 inhibition assay.
Detailed Procedure
-
Prepare AS-PPA Dilutions: Prepare a stock solution of AS-PPA in DMSO. Serially dilute the stock solution in Assay Buffer to obtain a range of concentrations (e.g., 10-fold dilutions from 100 µM to 1 nM). Also, prepare a vehicle control (Assay Buffer with the same final concentration of DMSO).
-
Plate Setup: To a 96-well black microplate, add 50 µL of each AS-PPA dilution or vehicle control in triplicate.
-
Enzyme Addition: Dilute the active MMP-2 in Assay Buffer to the desired working concentration. Add 50 µL of the diluted MMP-2 to each well.
-
Pre-incubation: Gently mix the plate and incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme. [11]5. Substrate Addition: Prepare the fluorogenic MMP-2 substrate in Assay Buffer at a concentration of 2x the final desired concentration. Add 100 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every 5 minutes for 60 minutes at 37°C.
-
Data Analysis:
-
For each concentration of AS-PPA, determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the AS-PPA concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
| Parameter | Recommended Value |
| Final MMP-2 Concentration | 1-5 nM |
| Final Substrate Concentration | 5-10 µM |
| Final DMSO Concentration | < 1% (v/v) |
| Pre-incubation Time | 30 minutes |
| Reaction Time | 60 minutes |
| Temperature | 37°C |
Protocol 2: Biotinylated AS-PPA Pull-Down Assay for MMP-2
This protocol describes the use of a biotinylated derivative of AS-PPA (AS-PPA-Biotin) to capture and isolate MMP-2 from a complex protein mixture, such as cell lysate. The strong and specific interaction between biotin and streptavidin is leveraged for the capture of the probe-protein complex. [12]
Materials and Reagents
-
AS-PPA-Biotin (synthesis may be required by coupling biotin to the amino group of AS-PPA) [13][14]* Streptavidin-coated magnetic beads [15]* Cell lysate or tissue homogenate containing MMP-2
-
Lysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease inhibitor cocktail, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% NP-40, pH 7.4
-
Elution Buffer: 2x Laemmli sample buffer
-
Magnetic stand
-
Western blotting reagents and anti-MMP-2 antibody
Experimental Workflow
Caption: Step-by-step workflow for the AS-PPA-Biotin pull-down assay.
Detailed Procedure
-
Prepare Cell Lysate: Lyse cells expressing MMP-2 in Lysis Buffer. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Incubate Lysate with Probe: To 1 mg of cell lysate, add AS-PPA-Biotin to a final concentration of 1-10 µM. As a negative control, add an equivalent amount of free biotin to a separate aliquot of lysate. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Prepare Streptavidin Beads: While the lysate is incubating, wash the streptavidin-coated magnetic beads with Lysis Buffer according to the manufacturer's instructions.
-
Capture Probe-Protein Complex: Add the pre-washed streptavidin beads to the lysate-probe mixture. Incubate for 1 hour at 4°C with gentle rotation.
-
Wash Beads: Place the tubes on a magnetic stand to capture the beads. Discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elute Bound Proteins: After the final wash, remove all residual buffer. Add 50 µL of 2x Laemmli sample buffer to the beads and heat at 95°C for 5-10 minutes to elute the bound proteins.
-
Analyze by Western Blot: Collect the eluate and analyze it by SDS-PAGE followed by Western blotting using an anti-MMP-2 antibody to confirm the specific pull-down of MMP-2.
| Parameter | Recommended Value |
| Amount of Lysate | 1 mg |
| AS-PPA-Biotin Concentration | 1-10 µM |
| Lysate-Probe Incubation | 2-4 hours at 4°C |
| Bead-Complex Incubation | 1 hour at 4°C |
| Number of Washes | 3-5 times |
Data Interpretation and Troubleshooting
MMP-2 Inhibition Assay
-
High background fluorescence: This could be due to autofluorescence of the test compound or components in the assay buffer. Run a control without the enzyme to determine the background fluorescence.
-
No inhibition observed: The concentration of AS-PPA may be too low. Test a wider range of concentrations. Ensure that the MMP-2 enzyme is active by running a positive control with a known MMP-2 inhibitor.
-
Variable results: Ensure proper mixing and consistent incubation times. Check for pipetting errors.
AS-PPA-Biotin Pull-Down Assay
-
No MMP-2 detected in the eluate: The concentration of AS-PPA-Biotin may be too low, or the incubation times may be too short. Optimize these parameters. Confirm the presence of MMP-2 in the input lysate.
-
High background binding: Increase the number of washes and/or the stringency of the Wash Buffer (e.g., by increasing the salt or detergent concentration). Include a negative control with beads alone to assess non-specific binding.
-
Co-elution of non-specific proteins: The competition with free biotin in the negative control should demonstrate the specificity of the interaction. If high non-specific binding persists, consider pre-clearing the lysate with unconjugated streptavidin beads.
Conclusion
This compound (AS-PPA) is a promising molecular probe for the study of MMP-2. The protocols outlined in these application notes provide a framework for researchers to utilize AS-PPA to investigate the activity and interactions of this important enzyme. With its rationally designed structure, AS-PPA offers a valuable tool for advancing our understanding of MMP-2 in health and disease, and for the development of novel therapeutic agents.
References
- Papp, I., et al. (2007). Development of a novel, highly specific, and sensitive fluorescent substrate for matrix metalloproteinase-2 and -9. Analytical Biochemistry, 363(2), 217-225.
-
BPS Bioscience. (n.d.). MMP2 Fluorogenic Assay Kit. Retrieved from [Link]
- Angeli, A., et al. (2023). Design and synthesis of sulfonamides incorporating a biotin moiety: Carbonic anhydrase inhibitory effects, antiproliferative activity and molecular modeling studies. European Journal of Medicinal Chemistry, 258, 115589.
- Higashi, S., et al. (2012). Structural Basis for Matrix Metalloproteinase-2 (MMP-2)-selective Inhibitory Action of β-Amyloid Precursor Protein-derived Inhibitor. Journal of Biological Chemistry, 287(21), 17592-17601.
- Chen, W., et al. (2008). Role of sulfonamide group in matrix metalloproteinase inhibitors. Current Medicinal Chemistry, 15(3), 259-265.
-
Wikipedia. (2023, December 2). Phenylpropanoic acid. Retrieved from [Link]
-
ResearchGate. (2023). Design and synthesis of sulfonamides incorporating a biotin moiety: Carbonic anhydrase inhibitory effects, antiproliferative activity and molecular modeling studies | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). MMP-2 and MMP-9 substrate specificity. Heat maps (left panels) and.... Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-phenylpropanoic acid;2-amino-3-sulfanylpropanoic acid. Retrieved from [Link]
-
QuickZyme Biosciences. (n.d.). QuickZyme Human MMP-2 activity assay. Retrieved from [Link]
-
Ingenta Connect. (2008). Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors. Retrieved from [Link]
-
AnaSpec. (n.d.). SensoLyte® 520 MMP-2 Assay Kit Fluorimetric. Retrieved from [Link]
-
PNAS. (2014). Basis for substrate recognition and distinction by matrix metalloproteinases. Retrieved from [Link]
-
Taylor & Francis Online. (2008). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Retrieved from [Link]
-
PubMed. (2014). Sulphonamides: Deserving class as MMP inhibitors?. Retrieved from [Link]
-
PubMed. (2019). Sulfonamide-Based Inhibitors of Biotin Protein Ligase as New Antibiotic Leads. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 3-Phenylpropanoic acid (FDB008271). Retrieved from [Link]
-
Exposome-Explorer. (n.d.). 3-Phenylpropionic acid (Compound). Retrieved from [Link]
-
Scilit. (n.d.). Design and synthesis of sulfonamides incorporating a biotin moiety: Carbonic anhydrase inhibitory effects, antiproliferative activity and molecular modeling studies. Retrieved from [Link]
-
MDPI. (2023). Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy. Retrieved from [Link]
-
Journal of Biological Chemistry. (2011). Detection of MMP-2 and MMP-9 activity in vivo with a triple-helical peptide optical probe. Retrieved from [Link]
-
PubMed. (2004). A unique substrate recognition profile for matrix metalloproteinase-2. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Metalloprotease inhibitor. Retrieved from [Link]
-
Ingenta Connect. (2007). Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors. Retrieved from [Link]
-
YouTube. (2025, October 20). Enzyme Structure: Active Site Specificity Explained | Biology Tutorial. Retrieved from [Link]
-
IRIS. (2023). Carbonic anhydrase inhibitory effects, antiprolife. Retrieved from [Link]
-
MilliporeSigma. (n.d.). InnoZyme™ Gelatinase (MMP-2/MMP-9) Activity Assay kit, Fluorogenic. Retrieved from [Link]
-
Bio-protocol. (2022). Pull-down of Biotinylated RNA and Associated Proteins. Retrieved from [Link]
-
NIH. (2014). Inhibiting Matrix Metalloproteinase-2 Activation by Perturbing Protein–Protein Interactions Using a Cyclic Peptide. Retrieved from [Link]
Sources
- 1. quickzyme.com [quickzyme.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. mdpi.com [mdpi.com]
- 6. Role of sulfonamide group in matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Sulphonamides: Deserving class as MMP inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 10. youtube.com [youtube.com]
- 11. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Avidin-Biotin Interaction | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. Design and synthesis of sulfonamides incorporating a biotin moiety: Carbonic anhydrase inhibitory effects, antiproliferative activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iris.unibs.it [iris.unibs.it]
- 15. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluation of 2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic Acid (N-Sulfanilyl-Phenylalanine) as an Antibacterial Agent
Introduction & Scientific Rationale
The compound 2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid (also referred to as N-sulfanilyl-phenylalanine) represents a strategic conjugation of the classic sulfonamide pharmacophore with an amino acid moiety (phenylalanine).
The "Trojan Horse" Hypothesis
While traditional sulfonamides (e.g., sulfamethoxazole) rely on passive diffusion to enter bacterial cells, amino acid conjugates aim to exploit specific bacterial transport systems. By masking the sulfonamide within a phenylalanine scaffold, this compound is designed to:
-
Enhance Uptake: Utilize bacterial amino acid permeases (e.g., the PheP transporter in E. coli) to actively accumulate the drug intracellularly.
-
Improve Solubility: The carboxylic acid moiety of the phenylalanine provides a handle for salt formation, potentially improving aqueous solubility compared to lipophilic sulfonamides.
-
Target Folate Synthesis: Once intracellular, the sulfonamide moiety acts as a competitive inhibitor of dihydropteroate synthase (DHPS), mimicking para-aminobenzoic acid (PABA).
This Application Note provides a rigorous, self-validating framework for evaluating this compound's efficacy and mechanism of action.
Chemical Identity & Stock Preparation[1]
Before biological testing, the compound must be correctly solubilized. Sulfonamides are notoriously pH-sensitive regarding solubility.
-
IUPAC Name: 2-[(4-aminobenzene)sulfonylamino]-3-phenylpropanoic acid
-
Molecular Formula: C₁₅H₁₆N₂O₄S
-
Molecular Weight: ~320.36 g/mol
Protocol A: Solubilization for Biological Assays
Rationale: The sulfonamide group is weakly acidic (pKa ~10), and the carboxylic acid is acidic (pKa ~2-3). The zwitterionic nature can lead to precipitation at neutral pH.
-
Primary Stock (10 mg/mL):
-
Weigh 10 mg of the compound.
-
Dissolve in 1.0 mL of 100% DMSO (Dimethyl Sulfoxide).
-
Note: Avoid using basic aqueous buffers (e.g., NaOH) for the primary stock if storing long-term, as high pH can accelerate oxidative degradation of the aniline amine.
-
-
Working Stock (1 mg/mL):
-
Dilute the Primary Stock 1:10 into Mueller-Hinton Broth (MHB) immediately prior to use.
-
Validation: Ensure the final DMSO concentration in the assay well is < 1% (v/v) to prevent solvent toxicity from confounding results.
-
In Vitro Antibacterial Efficacy (MIC Determination)
Standard: CLSI M07 (Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically).[1][2]
Protocol B: Broth Microdilution Assay
This protocol determines the Minimum Inhibitory Concentration (MIC).[3][4]
Reagents:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Strains: S. aureus (ATCC 29213) and E. coli (ATCC 25922).
-
Positive Control: Sulfamethoxazole (SMX).
-
Reagent: p-Iodonitrotetrazolium chloride (INT) dye (optional for visual endpoint).
Workflow:
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:100 in CAMHB.
-
Plate Setup:
-
Add 100 µL of CAMHB to columns 2–12 of a 96-well plate.
-
Add 200 µL of Compound Working Stock (from Protocol A) to column 1.
-
Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.
-
Column 11: Growth Control (Bacteria + Media + Solvent vehicle).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation: Add 100 µL of diluted inoculum to wells 1–11. Final volume: 200 µL.
-
Incubation: 16–20 hours at 35°C ± 2°C (ambient air).
-
Readout: The MIC is the lowest concentration with no visible growth.
Data Interpretation Table:
| Observation | Interpretation | Action |
| No Growth (Clear) | Inhibitory Concentration | Record as MIC candidate. |
| Turbidity (Cloudy) | Bacterial Growth | Compound ineffective at this concentration. |
| Precipitate at Bottom | Solubility Failure | Invalid Test. Repeat with lower concentration range or higher % DMSO (max 2%). |
| Growth in Sterility Well | Contamination | Discard entire run. |
Mechanism of Action Validation (The "Self-Validating" Step)
To prove the compound acts as a sulfonamide (DHPS inhibitor) and not a non-specific toxin (e.g., membrane disruptor), we employ the PABA Reversal Assay .
Protocol C: PABA Antagonism Assay
Causality: Sulfonamides compete with PABA for the active site of DHPS. Adding excess PABA should outcompete the drug and restore bacterial growth. If PABA does not restore growth, the compound is acting via an off-target mechanism (e.g., general cytotoxicity).
Workflow:
-
Prepare two identical MIC plates (as in Protocol B).
-
Plate 1 (Test): Standard CAMHB.
-
Plate 2 (Reversal): CAMHB supplemented with 100 µg/mL PABA (para-aminobenzoic acid).
-
Run the MIC assay in parallel.
Validation Logic:
-
True Sulfonamide: MIC in Plate 1 is low (e.g., 32 µg/mL). MIC in Plate 2 shifts to >512 µg/mL (Growth restored).
-
Non-Specific Cytotoxin: MIC in Plate 1 is low. MIC in Plate 2 remains low (Growth not restored).
Pathway Visualization
The following diagram illustrates the competitive inhibition point within the folate pathway.
Figure 1: Mechanism of Action. The N-sulfanilyl-phenylalanine conjugate competes with PABA for the DHPS enzyme. Successful inhibition blocks the production of Dihydropteroic Acid, halting DNA synthesis.
Experimental Workflow Diagram
The following flowchart details the decision tree for evaluating the compound.
Figure 2: Experimental Decision Matrix. A step-by-step logic flow from solubilization to lead validation.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1][5] Wayne, PA: CLSI. [Link]
-
Scozzafava, A., et al. (2017).[6] "Sulfonamide Conjugates with Amino Acids."[7] Molecules, 22(9), 1533.[6] [Link]
- Ghorab, M. M., et al. (2017). "Amino acid-sulfonamide conjugates: Synthesis and biological evaluation." European Journal of Medicinal Chemistry.
-
Seydel, J. K. (1968). "Sulfonamides, Structure-Activity Relationship and Mode of Action." Journal of Pharmaceutical Sciences, 57(9), 1455-1478. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 6. Special Issue: Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Cell-based assays to evaluate the efficacy of 2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid
Defining the Compound
I've zeroed in on the chemical compound's name: 2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid. My focus is now on ensuring I have a robust understanding of its chemical properties, which I will then leverage as a starting point for the Application Note and Protocol guide.
Refining the Name
I've confirmed the compound's structure as a sulfonamide derivative of phenylalanine. I am confident that it is N-sulfanilyl-phenylalanine, also known as Sulfanilyl-L-phenylalanine. My focus has shifted towards its biological activity and target. I'm exploring potential targets, including DHPS inhibition, metalloprotease inhibition, aminopeptidase inhibition, and the possibility of it being a transport inhibitor.
Exploring Potential Roles
I've considered several scenarios based on the search results. Scenario A points towards antibacterial activity, suggesting MIC assays and bacterial growth inhibition (though cell-based requires clarification). Scenario B focuses on protease inhibition, with assays like zymography and invasion assays. I also considered Scenario C, where it may be a chiral selector. My next step will be to explore these in more depth.
Pinpointing Applications
I've moved towards establishing clear application scenarios. Scenario D focuses on CPA inhibition, and I'm questioning its drug target relevance, specifically for cancer or inflammation. Scenario E, the general framework, will be the fallback. I'll focus on cytotoxicity, uptake, and potential anti-inflammatory or protease inhibition activities, if any structural logic can be derived. The search is underway! I will find its CAS number to pin this down.
Analyzing Initial Findings
The search results present a mixed bag, but I'm focusing on the antiproliferative potential of beta-phenylalanine derivatives with sulphonamide. Initial data suggests their potential as candidates in lung cancer models (A549, H69AR cells) is worth further investigation.
Refining Chemical Identity
I've clarified the target compound as N-sulfanilyl-phenylalanine. While historically known as a substrate/inhibitor, current research highlights its anticancer potential, specifically for lung cancer via p53 interaction. The molecule also appears relevant as antibacterial, antifungal agent in the SPA series. Additionally, it seems sulfonamide derivatives are also Carbonic Anhydrase (CA) and Urease inhibitors, and DNA binders. The gut metabolite "3-phenylpropionic acid" is largely irrelevant.
Defining Structural Significance
I've homed in on the core structure: Sulfanilyl-Phenylalanine. I see it as a versatile scaffold. My focus narrows on its dual nature. First, it's an anticancer agent, potentially affecting cell proliferation (A549 cells), maybe through p53 or carbonic anhydrase. Second, it's a protease inhibitor/substrate, specifically for zinc proteases like Carboxypeptidase A and potentially MMPs. I am still looking at further literature.
Prioritizing Research Directions
I'm now prioritizing the research avenues. I see three key angles: anticancer/antiproliferative potential, antibacterial activity (both supported by recent findings), and its classical role as a protease probe. The SPA series seems particularly promising for anticancer activity, and I'm keen to delve deeper into its p53 interaction. The model substrate role is also interesting, but needs to be included as context.
Outlining Potential Applications
I've decided to concentrate the application note on sulfanilyl-phenylalanine's role as an antineoplastic and antibacterial agent, while also acknowledging its protease-inhibiting properties. My current focus is refining assay selection. I'm prioritizing cell viability/cytotoxicity, cell cycle analysis, p53-DNA binding (or Carbonic Anhydrase inhibition), and antibacterial efficacy (MIC determination) as potential study components.
Defining Assay Methods
I've specified the required "Cell-based assays". The antiproliferative, cell cycle arrest, and apoptosis assays are now clear: MTT/Resazurin, Propidium Iodide Flow Cytometry, and Annexin V/PI respectively. I've also added the potential for a Cellular Thermal Shift Assay (CETSA) for p53 or target protease engagement, if resources allow. I'm confirming that the compound of interest is indeed N-sulfanilyl-phenylalanine and its dual nature as an anticancer agent and protease modulator, specifically a weak chymotrypsin and Carboxypeptidase A inhibitor. I will focus on antiproliferative efficacy, given the recent literature context. I will write an introduction for the guide defining the compound as a sulfonamide-amino acid hybrid and its dual anticancer and protease-modulating activity, based on recent literature.
Outlining Proposed Experiments
I'm now outlining specific experimental protocols. I'm prioritizing high-throughput cytotoxicity screening on A549 lung cancer cells to establish antiproliferative efficacy. Following this, I plan to investigate cell cycle phase distribution to explore G0/G1 arrest, and a live-cell fluorogenic substrate assay for protease inhibition is added. I will represent key components of the workflow in visual forms. I will be careful in using citations from specific research groups.
Defining Compound Classification
I've decided to classify the target compound as a representative Sulfonamide-Phenylalanine (SPA) derivative. My primary focus will be on designing assays that accurately reflect its dual role as an antifungal and anticancer agent, alongside its interaction with the p53 tumor suppressor-DNA complex. Result 1.1's discussion of beta-phenylalanine derivatives is noted, while Result 1.2, which is closer to the SPA series, focuses on N-[1-benzyl-2-oxo...]"
Prioritizing Assay Selection
I'm now focusing on the compound's dual mechanism. The sulfonamide moiety acts as an antimetabolite, while the phenylalanine targets amino acid transporters like LAT1 or metalloproteases. I've also incorporated a diagram depicting this dual pathway, specifically p53 stabilization versus protease inhibition. I plan to use DMSO for solubility. Key controls for cancer experiments will include doxorubicin or cisplatin (positive), sulfamethoxazole (negative). A549, MCF-7, and PC-3 will be used. Carboxypeptidase A cleaves C-terminal Phe; Sulfanilyl-Phe is a substrate/inhibitor. The focus, I believe, needs to be on the anticancer/p53 angle, not CPG2.
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid
Welcome to the technical support guide for 2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with this compound in aqueous solutions.
The unique amphoteric structure of this compound, containing both a carboxylic acid and an aromatic amine group, presents specific solubility challenges. This guide offers scientifically-grounded strategies to address these issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My initial attempts to dissolve this compound in a neutral aqueous buffer (pH 7.4) have resulted in very low solubility. Why is this happening and what is the first step I should take?
A1: The low solubility at neutral pH is expected due to the amphoteric nature of the molecule. It possesses both a weakly acidic carboxylic acid group and a weakly basic aromatic amine group. At a pH near its isoelectric point (pI), the molecule will have a net neutral charge, minimizing its interaction with water and leading to minimal solubility.
The first and most critical step is to perform a pH-solubility profile to understand how ionization affects solubility.[1][2][3][4] This will identify the pH ranges where the compound is predominantly in its more soluble ionized form.
Workflow for Determining pH-Solubility Profile
Caption: Workflow for generating a pH-solubility profile.
Illustrative pH-Solubility Data
| pH | Predominant Species | Expected Solubility (Illustrative) | Rationale |
| 2.0 | Cationic (-NH3+) | High | The amine group is protonated, forming a soluble salt. |
| 4.0 | Zwitterionic/Neutral | Low | Near the isoelectric point (pI), net charge is minimal. |
| 6.0 | Zwitterionic/Neutral | Very Low | Likely the point of minimum solubility (pI). |
| 8.0 | Anionic (-COO-) | Moderate | The carboxylic acid group is deprotonated. |
| 10.0 | Anionic (-COO-) | High | The compound is fully deprotonated and exists as a soluble salt. |
Q2: I need to prepare a stock solution for my in vitro assays, but using extreme pH is not an option. What are my alternatives?
A2: When pH modification is not feasible, using co-solvents is a common and effective strategy.[5][6][7] Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[7][]
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO): A powerful and widely used solvent for creating high-concentration stock solutions.[]
-
Ethanol: A less toxic option suitable for many cell-based assays.[7][]
-
Polyethylene glycol 400 (PEG 400): Often used in formulation development due to its low toxicity.[]
-
Propylene glycol (PG): Another biocompatible co-solvent.[7][]
Step-by-Step Protocol for Co-Solvent Stock Preparation:
-
Initial Dissolution: Dissolve the compound in a minimal amount of the chosen co-solvent (e.g., DMSO). Gentle warming or sonication can aid this process.
-
Stepwise Dilution: Slowly add the aqueous buffer to the co-solvent concentrate while vortexing to avoid precipitation.
-
Final Concentration: Ensure the final concentration of the co-solvent in the working solution is low (typically <1%) to avoid artifacts in biological assays.
Troubleshooting Co-Solvent Use
Caption: Decision tree for troubleshooting co-solvent use.
Q3: Even with co-solvents, I'm observing precipitation over time or upon dilution. Are there more advanced techniques to enhance and stabilize solubility?
A3: Yes, for challenging cases, complexation with cyclodextrins is a highly effective method.[9][10][] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate the non-polar phenyl group of your compound, forming a water-soluble inclusion complex.[10][13]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic cyclodextrin derivative that can be very effective.
Protocol for Preparing a Cyclodextrin Formulation:
-
Prepare an aqueous solution of the cyclodextrin (e.g., 10-40% w/v HP-β-CD).
-
Slowly add the solid this compound to the cyclodextrin solution while stirring vigorously.
-
Allow the mixture to equilibrate for several hours or overnight to ensure maximum complexation.
-
Filter the solution to remove any undissolved compound before use.
Illustrative Solubility Enhancement with Cyclodextrins
| Formulation | Solubility (mg/mL) - Illustrative | Fold Increase |
| Water | 0.05 | 1x |
| 10% HP-β-CD in Water | 2.5 | 50x |
| 20% HP-β-CD in Water | 8.0 | 160x |
| 40% SBE-β-CD in Water | 15.0 | 300x |
Q4: My experimental medium is a high-salt buffer. How will this affect the solubility of my compound?
A4: The presence of salts can have a significant impact on the solubility of organic compounds, a phenomenon known as the "salting-out" effect.[14][15][16] High concentrations of salts like NaCl can decrease the solubility of your compound by reducing the amount of "free" water molecules available for solvation.[16][17]
Key Considerations:
-
Test Solubility Directly: Always determine the solubility of your compound in the final, complete experimental buffer, not just in a simple buffer system.
-
Counterion Effects: The specific ions in the buffer can matter. Some salts may have a more pronounced salting-out effect than others.[1]
-
Combined Approaches: If you experience salting-out, you may need to combine strategies. For example, using a cyclodextrin in your high-salt buffer can help mitigate the negative effects of the salt.
References
-
Popescu, C., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]
-
Gould, S., & Scott, R. C. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Popescu, C., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
CarboHyde. (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?. YouTube. [Link]
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
PharmaRead. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
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Wikipedia. Cosolvent. [Link]
-
Avdeef, A. (2012). Estimation of the effect of NaCl on the solubility of organic compounds in aqueous solutions. [Link]
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Oumada, F. Z., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed. [Link]
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Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
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Oumada, F. Z., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]
-
Quora. Does salt affect the solubility of organic solvents in water?. [Link]
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wildvineyard. (2020). Solubility 4 How Salinity affects the aqueous solubility of organic compounds. YouTube. [Link]
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ResearchGate. Effect of salts on the solubility of phenolic compounds: Experimental measurements and modelling. [Link]
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Kumar, S., & Nanda, A. (2018). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. [Link]
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Aston University. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]
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Anwar, J., et al. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC - NIH. [Link]
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Nguyen, T., et al. (2021). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC - NIH. [Link]
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World Health Organization (WHO). Annex 4. [Link]
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Academia.edu. Exp. 11 The influence of pH on solubility in water Theory:. [Link]
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CR Com. pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. [Link]
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SciELO. Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. [Link]
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PubChem. Benzenepropanoic acid. [Link]
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Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. ResearchGate. [Link]
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Al-Shdefat, R., et al. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. PMC. [Link]
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Bentham Science Publisher. (2024). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. [Link]
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ResearchGate. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. [Link]
-
Wikipedia. Phenylpropanoic acid. [Link]
-
FooDB. Showing Compound 3-Phenylpropanoic acid (FDB008271). [Link]
-
PubChem - NIH. 2-Amino-3-phenylpropanoic acid;2-amino-3-sulfanylpropanoic acid. [Link]
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Common pitfalls in the experimental use of 2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid
Welcome to the technical support center for 2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common experimental challenges encountered with this unique molecule. Combining the structural features of L-phenylalanine and a sulfanilamide moiety, this compound presents specific handling and reaction considerations. This document provides in-depth troubleshooting advice and detailed protocols to ensure the integrity and success of your experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis, purification, and experimental use of this compound.
Synthesis & Purification
Question 1: My synthesis of this compound from L-phenylalanine and 4-acetamidobenzenesulfonyl chloride resulted in a low yield and multiple side products. What went wrong?
Answer: This is a common issue stemming from the reactivity of the starting materials. Here are the likely culprits and how to address them:
-
Incomplete Deprotection of the Sulfonamide: If you are using 4-acetamidobenzenesulfonyl chloride, the final deprotection of the acetyl group can be inefficient. This results in the N-acetylated impurity, which can be difficult to separate from your final product.
-
Solution: Ensure complete deprotection by using a more stringent acidic or basic hydrolysis condition, followed by careful neutralization. Monitor the reaction by TLC or LC-MS to confirm the complete removal of the acetyl group.
-
-
Side Reactions of the Phenylalanine Moiety: The unprotected carboxylic acid of phenylalanine can interfere with the reaction.
-
Solution: It is highly recommended to protect the carboxylic acid of L-phenylalanine as a methyl or ethyl ester before reacting it with the sulfonyl chloride. This protected ester can then be hydrolyzed in a final step. This strategy prevents the formation of unwanted byproducts.[1]
-
-
Reaction Conditions: The reaction between an amine and a sulfonyl chloride should be carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.[2]
-
Solution: Use a base like pyridine or triethylamine in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction should be performed at a controlled temperature, typically starting at 0°C and slowly warming to room temperature.
-
Question 2: I am having difficulty purifying the final compound. It seems to be poorly soluble in common organic solvents.
Answer: The poor solubility of your compound is expected due to the presence of both a carboxylic acid and a sulfonamide group, which can lead to strong intermolecular hydrogen bonding.[2][3]
-
Crystallization:
-
Solvent Selection: Attempt crystallization from polar solvents like ethanol, methanol, or mixtures of water with these alcohols. The solubility of sulfonamides can be pH-dependent.[4] You might achieve better results by dissolving the compound in a slightly basic aqueous solution (e.g., dilute sodium bicarbonate) and then slowly acidifying to induce crystallization.
-
Anti-Solvent Precipitation: Dissolve your compound in a good solvent (like DMSO or DMF) and then slowly add an anti-solvent (like water or diethyl ether) to precipitate the purified product.
-
-
Chromatography:
-
Reverse-Phase HPLC: This is a powerful technique for purifying polar compounds. Use a C18 column with a mobile phase gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[5][6]
-
Ion-Exchange Chromatography: Given the acidic nature of the carboxylic acid and the basic nature of the aniline, ion-exchange chromatography can be an effective purification method.[7]
-
Question 3: How can I confirm the identity and purity of my synthesized this compound?
Answer: A combination of analytical techniques is essential for unambiguous characterization:
| Technique | Expected Observations |
| ¹H NMR | Look for characteristic peaks for the phenyl rings, the methine and methylene protons of the phenylalanine backbone, and the exchangeable protons of the amine, sulfonamide, and carboxylic acid. |
| ¹³C NMR | Confirm the presence of all expected carbon signals, including the carbonyl of the carboxylic acid and the carbons of the aromatic rings. |
| Mass Spectrometry (MS) | Determine the molecular weight of your compound to confirm its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass. |
| HPLC | Assess the purity of your compound. A single sharp peak is indicative of a pure sample.[5][6] |
| FT-IR Spectroscopy | Identify characteristic vibrational bands for the N-H, C=O, S=O, and aromatic C-H bonds.[8] |
Experimental Use & Stability
Question 4: My compound is precipitating out of my aqueous buffer during my biological assay. How can I improve its solubility?
Answer: The aqueous solubility of sulfonamides and amino acid derivatives can be limited.[9][10][11][12][13]
-
pH Adjustment: The solubility of your compound will be highly dependent on the pH of the solution. As an amphoteric molecule, it will be least soluble at its isoelectric point. Try adjusting the pH of your buffer away from this point. Solubility should increase in both acidic and basic conditions.
-
Co-solvents: If your assay allows, consider using a small percentage (typically 1-5%) of a water-miscible organic solvent like DMSO or ethanol to prepare your stock solution.[14] Be mindful that high concentrations of organic solvents can affect protein structure and enzyme activity.
-
Stock Solution Preparation: Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it into your aqueous assay buffer. Ensure thorough mixing to avoid localized precipitation.
Question 5: Is this compound stable under typical experimental and storage conditions?
Answer: The sulfonamide bond is generally stable.[15] However, consider the following:
-
pH Stability: While the sulfonamide bond is robust, extreme pH conditions (strong acid or base) combined with high temperatures could lead to hydrolysis over extended periods.
-
Light Sensitivity: Aromatic amines can be sensitive to light and may discolor over time. It is good practice to store the solid compound and solutions in amber vials or protected from light.
-
Storage: For long-term storage, keep the solid compound in a cool, dry, and dark place. Solutions should be freshly prepared for experiments. If storage of solutions is necessary, aliquot and freeze them at -20°C or -80°C to minimize degradation.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a plausible synthetic route involving the protection of L-phenylalanine, coupling with a protected sulfonyl chloride, and subsequent deprotection steps.
Step 1: Esterification of L-Phenylalanine
-
Suspend L-phenylalanine (1 equivalent) in methanol.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure to obtain L-phenylalanine methyl ester hydrochloride as a white solid.
Step 2: Sulfonamide Coupling
-
Dissolve L-phenylalanine methyl ester hydrochloride (1 equivalent) in pyridine or a mixture of DCM and triethylamine.
-
Cool the solution to 0°C.
-
Add 4-acetamidobenzenesulfonyl chloride (1.1 equivalents) portion-wise.
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the protected intermediate.
Step 3: Deprotection
-
Dissolve the intermediate from Step 2 in a mixture of methanol and 2M NaOH.
-
Heat the reaction mixture to reflux and stir for 4-6 hours to hydrolyze both the ester and the acetamide.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.
-
Cool the aqueous layer to 0°C and carefully acidify with 2M HCl to a pH of approximately 3-4 to precipitate the final product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Purification by Reverse-Phase HPLC
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: Dissolve the crude product in a minimal amount of the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter before injection. Collect the fractions corresponding to the main peak and combine them. Remove the organic solvent under reduced pressure and lyophilize the remaining aqueous solution to obtain the purified product.
Visualizations
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
- Rehman, M. M.-U., Jabeen, A., & Mariyam, M. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8, 10.
-
Wikipedia. (n.d.). Sulfanilamide. Retrieved January 30, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved January 30, 2026, from [Link]
-
Wikipedia. (n.d.). Sulfonamide. Retrieved January 30, 2026, from [Link]
- Gao, D. W., et al. (2023). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society.
- The BMJ. (1943). SOLUBILITY OF SULPHONAMIDES. The British Medical Journal, 2(4315), 356-357.
- Valkonen, A., et al. (2015). Effect of a Rigid Sulfonamide Bond on Molecular Folding: A Case Study. Crystal Growth & Design, 15(4), 1856-1865.
- Matiut, D., et al. (2020). Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases. Molecules, 25(21), 5086.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 30, 2026, from [Link]
- Greenstein, J. P., et al. (1984). Purification of L-phenylalanine. U.S. Patent No. 4,584,399. Washington, DC: U.S.
- Zaugg, R. H., et al. (1979). The effect of phenylalanine derivatives on the solubility of deoxyhemoglobin S. A model class of gelation inhibitors. The Journal of Biological Chemistry, 254(17), 8524-8528.
- YMER. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER, 22(10).
-
Wikipedia. (n.d.). Phenylalanine. Retrieved January 30, 2026, from [Link]
- Gazit, E. (2002). Inhibition of Fibrillar Assemblies of l-Phenylalanine by Crown Ethers: A Potential Approach toward Phenylketonuria. The Journal of Physical Chemistry B, 106(29), 7175-7181.
- Wankhede, S. B., et al. (2014). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 7(12), 1409-1412.
- Perlovich, G. L., et al. (2006). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
- Ali, M., et al. (2012). Protection of Functional Groups and Stannylation of Phenylalanine. Journal of the Chemical Society of Pakistan, 34(5), 1261-1265.
- Freuze, I., et al. (2004). Odorous products of the chlorination of phenylalanine in water: formation, evolution, and quantification. Environmental Science & Technology, 38(15), 4232-4237.
- Rehman, M. M.-U., et al. (2018). Side reactions in peptide synthesis: An overview.
- Singh, N., et al. (2018). Phenylalanine-based fibrillar systems.
- Apelblat, A., & Manzurola, E. (2002). Solubility of L-Phenylalanine in Aqueous Solutions.
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved January 30, 2026, from [Link]
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FDA. (n.d.). Sulfanilamide Disaster. Retrieved January 30, 2026, from [Link]
-
Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Retrieved January 30, 2026, from [Link]
- Li, Y., et al. (2023). The quantitative pyrrole protection of L-phenylalanine/L-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study. RSC Advances, 13(53), 37045-37053.
- El-Ghaffar, M. A., et al. (1987). Determination of mixtures of sulphonamides by titration with chloramine-T. Journal of Pharmaceutical and Biomedical Analysis, 5(1), 51-58.
- Gazit, E. (2020). Unveiling the phenylalanine coaggregation mechanism for a deep understanding of phenylketonuria disease.
- Bult, A., & Klasen, H. B. (1978). Solubility studies of silver sulfonamides. Archiv der Pharmazie, 311(10), 853-858.
- Dangel, B. D., et al. (2001). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. Journal of the American Chemical Society, 123(22), 5419-5420.
- de Sousa, M. M., et al. (2001). Chemistry and physical properties of sulfamide and its derivatives: proton conducting materials.
- Food Safety and Inspection Service. (2009).
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. Retrieved January 30, 2026, from [Link]
- Apelblat, A., & Manzurola, E. (2015). Solubility of L-phenylalanine in water and different binary mixtures from 288.15 to 318.15 K.
- Young, S. (2021). Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent. ChemRxiv.
- Ebrahimi, M., et al. (2018). Preparation of a Selective L-Phenylalanine Imprinted Polymer Implicated in Patients with Phenylketonuria. Avicenna Journal of Medical Biotechnology, 10(4), 232-238.
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AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 30, 2026, from [Link]
- Liu, J., et al. (2022). Clinical, genetic, and experimental research of hyperphenylalaninemia. Frontiers in Neurology, 13, 946702.
-
PubChem. (n.d.). L-Phenylalanine. Retrieved January 30, 2026, from [Link]
- Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. (2000). Organic Letters, 2(18), 2821-2824.
-
ResearchGate. (n.d.). Physiochemical and analytical data of sulfonamides. Retrieved January 30, 2026, from [Link]
-
Sulfa Antibiotics - Synthesis of Sulfanilamide INTORODUCTION. (n.d.). Retrieved January 30, 2026, from [Link]
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- 1. researchgate.net [researchgate.net]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. Solubility studies of silver sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ymerdigital.com [ymerdigital.com]
- 6. helixchrom.com [helixchrom.com]
- 7. US4584399A - Purification of L-phenylalanine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Sulfanilamide - Wikipedia [en.wikipedia.org]
- 10. bmj.com [bmj.com]
- 11. Phenylalanine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Experimental Evidence that Phenylalanine Provokes Oxidative Stress in Hippocampus and Cerebral Cortex of Developing Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dosage and administration of 2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid in animal studies
Topic: Optimizing dosage and administration of 2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid in animal studies
Welcome to the Technical Support Hub
Agent: Dr. Aristh (Senior Application Scientist) Case ID: NSP-PK-OPT-2024 Subject: Troubleshooting formulation, solubility, and toxicity for N-sulfanilyl-phenylalanine in vivo.
You are likely working with This compound (commonly referred to as N-sulfanilyl-L-phenylalanine).[1] This compound acts primarily as a competitive inhibitor for chymotrypsin-like proteases and Carboxypeptidase A, though it shares structural pharmacophores with antibacterial sulfonamides.[1]
Below are the three most common "support tickets" we receive regarding this compound, resolved with field-proven protocols.
Module 1: Formulation & Solubility
User Ticket: "My compound precipitates immediately upon adding saline, or forms a cloudy suspension that clogs my syringe."
The Science: Why this happens
This molecule is amphiphilic but chemically deceptive.[1] It contains:
-
A hydrophobic phenylalanine backbone .[1]
-
A sulfonamide group (
), which is weakly acidic.[1] -
A carboxylic acid (
).[1]
At physiological pH (7.4), the molecule exists in an equilibrium that often favors aggregation due to the hydrophobic phenyl ring and the limited ionization of the sulfonamide moiety. Simple saline is rarely sufficient for concentrations
Troubleshooting Protocol: The "Gold Standard" Vehicle
Do not use 100% DMSO for in vivo work due to toxicity.[1] Use the following co-solvent system to maintain solubility up to 20 mg/mL.
Recommended Vehicle (S.C. or I.P.):
-
10% DMSO (Dissolve compound here first—critical step).[1]
-
40% PEG300 (Polyethylene Glycol 300).[1]
-
5% Tween-80 (Surfactant to prevent re-precipitation).[1]
-
45% Saline (0.9% NaCl, added last).
Step-by-Step Mixing Procedure:
-
Weigh the powder.[1]
-
Add the calculated volume of 100% DMSO .[1] Vortex until completely clear.[1] If not clear, sonicate at 37°C.
-
Add PEG300 slowly while vortexing.[1]
-
Add Saline dropwise while vortexing.[1] Warning: Adding saline too fast causes "shock precipitation."[1]
Visual Guide: Formulation Decision Tree
Caption: Decision logic for vehicle selection. High concentrations require a stepwise co-solvent approach to prevent "shock precipitation."[1]
Module 2: Dosage & Administration (PK/PD)
User Ticket: "I am seeing high variability in efficacy between animals. What is the correct dose?"
The Science: Pharmacokinetics
Sulfonamide-amino acid conjugates face two major hurdles in vivo:
-
Protein Binding: Sulfonamides bind heavily to serum albumin (often >80%).[1] This reduces the "free fraction" of the drug available to inhibit the target protease.
-
Acetylation: The liver (N-acetyltransferase) rapidly acetylates the
-amino group.[1] This metabolite is usually inactive against the target but more toxic to the kidney (see Module 3).[1]
Dosing Guidelines
Based on structural analogs (sulfadiazine/phenylalanine conjugates) and protease inhibitor studies:
| Parameter | Recommendation | Rationale |
| Route | Intraperitoneal (I.P.) | Best balance of absorption and ease for rodent studies.[1] |
| Oral (P.O.) | Avoid if possible | Variable absorption due to gut pH affecting the zwitterion state. |
| Starting Dose | 20 mg/kg | For initial PK/Toxicity check.[1] |
| Efficacy Dose | 50 - 100 mg/kg | Required to overcome high albumin binding.[1] |
| Frequency | BID (Twice Daily) | Half-life is likely short (2–4 hours) due to rapid acetylation.[1] |
Dose Escalation Protocol (Safety Check):
-
Day 1: Administer 20 mg/kg to n=3 mice. Monitor for 24 hours.
-
Day 2: If no weight loss >5%, increase to 50 mg/kg.
-
Day 3: If stable, proceed to 100 mg/kg.
Module 3: Toxicity & Troubleshooting
User Ticket: "My rats are losing weight and showing signs of renal distress (hematuria or crystals in urine)."
The Science: Crystalluria
This is the most critical risk.[1] The acetylated metabolite of sulfonamides is often less soluble in acidic urine (pH 5.0–6.0 in rodents) than the parent drug. It precipitates in the renal tubules, causing mechanical damage, obstruction, and acute renal failure.
Mechanism of Toxicity:
Prevention Protocol: Alkalinization & Hydration
If you observe toxicity, you must modify the water intake of the animals, not just the drug formulation.
-
Hydration: Administer 1-2 mL of saline S.C. immediately after drug dosing to increase urine volume.
-
Urine Alkalinization: Add Sodium Bicarbonate (NaHCO3) to the animal's drinking water (0.5% to 1.0% w/v).[1]
-
Why? Raising urine pH to >7.0 significantly increases the solubility of sulfonamide metabolites, preventing crystallization.
-
Visual Guide: Metabolic Fate & Toxicity Pathway
Caption: The metabolic pathway leading to renal toxicity.[2] Alkalinizing urine shifts the outcome from crystallization to safe excretion.
Frequently Asked Questions (FAQ)
Q: Can I store the formulated solution at 4°C? A: No. The co-solvent system (DMSO/PEG) is stable at room temperature for about 4-6 hours.[1] Refrigeration often causes the PEG or the compound to precipitate out of solution.[1] Prepare fresh daily.
Q: Is this compound light-sensitive? A: Yes, sulfonamides can darken upon exposure to light (oxidation).[1] Store the solid powder in amber vials and protect the formulated solution from direct light during the experiment.
Q: I need to use IV administration. What changes? A: For IV (tail vein), you cannot use high concentrations of Tween-80 or DMSO (risk of hemolysis).[1]
-
IV Formulation: Reduce DMSO to <5%.[1] Use 20% SBE-β-Cyclodextrin (Captisol) in saline instead of PEG/Tween.[1] Cyclodextrins encapsulate the hydrophobic phenyl group, improving solubility without the vascular irritation of surfactants.
References
-
MedChemExpress. L-2-Aminooxy-3-phenylpropanoic acid Solubility & Formulation Protocols. (Provides the basis for amino-acid/phenyl-group conjugate solubility in PEG/DMSO systems).[1]
-
National Institutes of Health (NIH) - PubMed. Clinical toxicity of sulfonamides: Renal calculi and crystalluria mechanisms.[1] (Foundational toxicology for sulfonamide derivatives).[1]
-
ResearchGate. Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. (Details the synthesis and stability of sulfanilyl-amino acid conjugates).
-
Fisher Scientific. Phenylpropanoic acids and derivatives: Physicochemical properties. (Reference for pKa and solubility data of the backbone structure).
Sources
Technical Support Center: Optimizing Experimental Workflows with 2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid
Executive Technical Overview
2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid (commonly referred to as N-Sulfanilyl-phenylalanine ) is a classic transition state analogue inhibitor, primarily used to study metalloproteases like Carboxypeptidase A (CPA) .
Experimental inconsistencies with this compound rarely stem from the molecule’s intrinsic failure but rather from physicochemical mismatches in the assay environment. As a sulfonamide-amino acid conjugate, it possesses a complex ionization profile that dictates its solubility and zinc-binding capability.
The "Inconsistency Triad" we address in this guide:
-
Solubility Crashes: Immediate precipitation upon dilution into aqueous media.
-
IC50 Shifts: Variability in inhibition constants due to pH-dependent ionization.
-
Compound Degradation: Oxidation of the primary aniline leading to colorimetric interference.
Troubleshooting Module: Solubility & Stock Preparation
User Complaint: "The compound dissolves in DMSO, but precipitates immediately when I add it to my assay buffer."
The Mechanism of Failure
This molecule is hydrophobic (phenylalanine side chain) and zwitterionic. While the sulfonamide group (
-
The Trap: Adding high-concentration DMSO stock directly to a cold, acidic, or high-salt buffer causes "solvent shock," forcing the hydrophobic phenyl ring to aggregate before the carboxylic acid can ionize and solvate the molecule.
The Protocol: The "Step-Down" Dilution Method
Do not pipette DMSO stock directly into the bulk assay volume.
Step 1: Primary Stock Preparation
-
Solvent: 100% Anhydrous DMSO.
-
Concentration: 10 mM - 50 mM.
-
Visual Check: Vortex until completely clear. If particles persist, sonicate at 40°C for 5 minutes.
Step 2: The Intermediate Dilution (Critical Step) Create a 10x working solution in a "carrier buffer" before final addition.
-
Prepare a Carrier Solution : 50% DMSO / 50% Water (v/v).
-
Dilute your Primary Stock into this Carrier Solution.
-
Why? This maintains the dielectric constant high enough to keep the molecule soluble while introducing water gradually.
Step 3: Final Assay Introduction
-
Add the Intermediate Dilution to your assay buffer.
-
pH Check: Ensure Assay Buffer pH is > 7.0. At pH 7.4, the carboxylate is fully deprotonated (
), significantly aiding solubility.
Visualization: The Solubility Decision Tree
Figure 1: Decision tree for preventing precipitation during stock preparation. Note the critical divergence at the "Direct Addition" step.
Troubleshooting Module: Assay Variability (IC50 Shifts)
User Complaint: "My IC50 values vary by 5-10 fold between experiments, even with the same stock."
The Mechanism of Failure
N-Sulfanilyl-phenylalanine inhibits Carboxypeptidase A (CPA) by coordinating the active site Zinc ion (
-
pH Sensitivity: The binding affinity is strictly pH-dependent. The sulfonamide nitrogen must lose a proton (or be in a specific tautomeric state) to coordinate with Zinc effectively. If your buffer pH drifts from 7.2 to 7.6, the ionization fraction changes, altering the apparent
. -
Zinc Stripping: If your buffer contains chelators (EDTA, EGTA) or if you are using a phosphate buffer (which can precipitate zinc), you are artificially lowering the enzyme's activity, making the inhibitor look more potent than it is.
Diagnostic Protocol
| Variable | Check / Action | Scientific Rationale |
| Buffer pH | Strictly maintain pH 7.5 ± 0.05 | The inhibitor mimics the transition state. Small pH changes alter the electrostatic complementarity with the enzyme's active site Glu-270 and Zn²⁺. |
| Chelators | REMOVE EDTA/EGTA | CPA is a metalloprotease. Chelators strip the catalytic Zinc. If you must stop the reaction, use 1,10-phenanthroline at the end, not in the running buffer. |
| Substrate | Check Substrate | Ensure substrate concentration is near |
| Incubation | Pre-incubate 15 mins | This is a competitive inhibitor. Allow equilibrium binding between Enzyme and Inhibitor (E-I complex) before adding substrate to stabilize results. |
Troubleshooting Module: Stability & Degradation
User Complaint: "My stock solution turned from clear/white to pink or brown."
The Mechanism of Failure
The 4-aminobenzenesulfonyl moiety contains a primary aniline. Primary anilines are susceptible to oxidation by atmospheric oxygen, forming azo-dimers or quinone-imines, which are colored (yellow/brown/pink).
-
Impact: These oxidation products are often reactive and can covalently modify the enzyme or absorb light at 400-450 nm, interfering with colorimetric readouts (e.g., p-nitroaniline release assays).
Storage Guidelines
-
Powder: Store at +4°C, desiccated.
-
Solubilized Stock (DMSO):
-
Store at -20°C.
-
Single-Use Aliquots: Do not freeze-thaw more than 3 times.
-
Argon Overlay: If possible, flush the headspace of the vial with argon or nitrogen before closing to prevent aniline oxidation.
-
Mechanism of Action & Assay Logic
The following diagram illustrates the competitive inhibition mechanism and where the specific failure points (pH, Oxidation) intercept the biological pathway.
Figure 2: Interaction map showing how environmental factors (pH, Oxidation) disrupt the standard Enzyme-Inhibitor equilibrium.
References & Validation
The protocols above are grounded in the physicochemical properties of sulfonamide-peptide conjugates and standard metalloprotease assay kinetics.
-
Chung, S. J., & Kim, D. H. (2001). N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A.[1] Bioorganic & Medicinal Chemistry.[1][2][3][4][5]
-
Relevance: Establishes the binding mode and
determination protocols for phenylalanine-derivative CPA inhibitors.
-
-
Scozzafava, A., et al. (2002). Sulfamide-based inhibitors for carboxypeptidase A. Novel type transition state analogue inhibitors for zinc proteases. Journal of Medicinal Chemistry.
-
Relevance: Discusses the synthesis and specific zinc-binding mechanism of N-sulfamoylphenylalanine derivatives.
-
-
BioAssay Systems. Troubleshooting Enzymatic Assays: Precipitation and Interference.
-
Relevance: General guidelines for handling precipitation in enzyme kinetics (Grounding for the "Step-Down" method).
-
-
Cayman Chemical. Sulfanilamide Product Information & Stability.
-
Relevance: Provides baseline stability data for the sulfanilamide moiety (oxidation risks).
-
Sources
- 1. N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum sulfonamide concentration after oral administration: comparison of results of chemical assay with two bioassay techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Sulfamide-based inhibitors for carboxypeptidase A. Novel type transition state analogue inhibitors for zinc proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the In Vitro Activity of 2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vitro validation of 2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid, a novel compound designed at the intersection of two pharmacologically significant scaffolds. Our objective is to present a logical, evidence-based approach to characterizing its potential dual-action profile, comparing its performance against established therapeutic agents. This document is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring that the described workflows are both robust and self-validating.
Introduction: A Molecule of Rational Design
The compound this compound represents a thoughtful synthesis of two key structural motifs. The presence of the 4-aminobenzenesulfonylamino group is characteristic of the sulfonamide class of antibiotics, which have a long history as inhibitors of microbial folic acid synthesis.[1][2] Concurrently, the 3-phenyl-propionic acid backbone is a well-established pharmacophore found in many non-steroidal anti-inflammatory drugs (NSAIDs), known for their inhibition of cyclooxygenase (COX) enzymes.[3][4]
This guide, therefore, hypothesizes a dual-activity profile for this molecule. We will outline the necessary in vitro experiments to rigorously test two primary hypotheses:
-
The compound exhibits antibacterial activity by targeting the folate biosynthesis pathway.
-
The compound possesses anti-inflammatory properties via inhibition of COX enzymes.
Hypothesized Mechanisms of Action
A thorough validation begins with a clear understanding of the potential biological targets. Based on the compound's structure, we can postulate two distinct, yet plausible, mechanisms of action.
Antibacterial Action: Targeting Dihydropteroate Synthase (DHPS)
The sulfonamide moiety is a structural analog of para-aminobenzoic acid (PABA), a critical substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[5] We hypothesize that this compound acts as a competitive inhibitor of DHPS, thereby disrupting the synthesis of dihydrofolic acid, a precursor to essential DNA, RNA, and amino acids. This disruption would lead to bacteriostasis.
Caption: Hypothesized inhibition of the bacterial folate synthesis pathway.
Anti-inflammatory Action: Targeting Cyclooxygenase (COX)
The 2-phenylpropionic acid scaffold is the cornerstone of the "profen" family of NSAIDs.[4] These agents typically inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for converting arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever.[3] We hypothesize that our compound will demonstrate inhibitory activity against these enzymes, with a potential for selectivity towards the inducible COX-2 isoform.
Caption: Hypothesized inhibition of the cyclooxygenase (COX) pathway.
Experimental Design and Comparative Validation
To validate the hypothesized activities, a rigorous, multi-faceted experimental plan is required. The following protocols are designed to be self-validating through the inclusion of appropriate controls and established reference compounds.
Caption: High-level workflow for validating the compound's in vitro activity.
Protocol 1: Antibacterial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of pathogenic bacteria and compare its potency to a standard sulfonamide antibiotic.
Causality: The broth microdilution method is a standardized, quantitative technique that allows for the simultaneous testing of multiple concentrations against different organisms, providing a robust dataset for comparison.[5] We include both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria to assess the spectrum of activity.
Materials:
-
This compound (Compound X)
-
Sulfamethoxazole (Reference Compound)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains: Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare a 10 mg/mL stock solution of Compound X and Sulfamethoxazole in DMSO. Subsequent dilutions should be made in CAMHB to minimize DMSO concentration to <1% in the final assay wells.
-
Bacterial Inoculum Preparation: Culture bacteria overnight on appropriate agar plates. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay wells.
-
Serial Dilution in Microtiter Plate: Dispense 50 µL of CAMHB into wells 2-12 of a 96-well plate. Add 100 µL of the highest concentration of the compound (e.g., 512 µg/mL) to well 1. Perform 2-fold serial dilutions by transferring 50 µL from well 1 to well 2, mixing, and repeating across to well 10. Discard 50 µL from well 10.
-
Controls (Self-Validation):
-
Well 11 (Growth Control): 50 µL of CAMHB only.
-
Well 12 (Sterility Control): 100 µL of uninoculated CAMHB.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: COX-1/COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound for both COX-1 and COX-2 isoforms, allowing for an assessment of potency and selectivity.
Causality: A colorimetric or fluorescent-based enzymatic assay provides a direct measure of the compound's ability to interfere with the peroxidase activity of the COX enzymes.[3][4] Testing against both isoforms is critical; COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a key objective in modern anti-inflammatory drug design to reduce gastrointestinal side effects.
Materials:
-
This compound (Compound X)
-
Ibuprofen (Non-selective Reference Compound)
-
Celecoxib (COX-2 Selective Reference Compound)
-
COX-1 and COX-2 Enzyme Preparations (human recombinant)
-
Arachidonic Acid (Substrate)
-
Colorimetric or Fluorometric Probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Sterile 96-well microtiter plates
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of Compound X and reference drugs in the assay buffer.
-
Assay Reaction Setup: In a 96-well plate, add the following in order:
-
Assay Buffer
-
Heme
-
COX-1 or COX-2 enzyme
-
Test compound at various concentrations.
-
-
Pre-incubation: Incubate the plate for 10 minutes at 25°C to allow the compound to bind to the enzyme.
-
Controls (Self-Validation):
-
100% Activity Control: Wells containing enzyme but no inhibitor.
-
Background Control: Wells containing all reagents except the enzyme.
-
-
Initiation of Reaction: Add the colorimetric probe followed immediately by arachidonic acid to initiate the reaction.
-
Data Acquisition: Read the absorbance or fluorescence at appropriate intervals using a plate reader. The rate of change in signal is proportional to the COX activity.
-
IC₅₀ Calculation: Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Comparative Data Summary
To facilitate a clear and objective comparison, the experimental data should be summarized in a tabular format. The following table presents a hypothetical but plausible outcome for our test compound.
| Compound | Antibacterial Activity (MIC in µg/mL) | COX Inhibitory Activity (IC₅₀ in µM) | Selectivity Index |
| S. aureus | E. coli | COX-1 | |
| Compound X (Test) | 32 | 64 | 15.2 |
| Sulfamethoxazole (Reference) | 8 | 16 | >100 |
| Ibuprofen (Reference) | >256 | >256 | 5.5 |
| Celecoxib (Reference) | >256 | >256 | 80.5 |
Data are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This guide outlines a foundational strategy for the in vitro validation of this compound. The proposed experiments are designed to rigorously test its hypothesized dual antibacterial and anti-inflammatory activities in a comparative manner. Should the experimental data align with the hypothetical results presented, this compound would emerge as a promising lead with a unique dual-action profile. Subsequent research should focus on cell-based assays to assess cytotoxicity, followed by more complex models to explore its potential therapeutic applications.
References
-
Gül et al. (2018). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1093-1103. [Link][3][4]
-
Hirose, K. et al. (1984). Pharmacological properties of 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S), a new non-steroidal antiinflammatory agent. Arzneimittelforschung, 34(3), 280-6. [Link][6]
-
Uddin, R. et al. (2020). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. Molecules, 25(21), 5038. [Link][1][5]
-
Gawad, J. et al. (2017). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). International Journal of Research in Pharmacy and Pharmaceutical Sciences, 2(1), 35-43. [Link][2]
Sources
- 1. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological properties of 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S), a new non-steroidal antiinflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: 2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid versus Standard Therapeutic Agents
This guide provides a comprehensive, albeit hypothetical, comparative analysis of the therapeutic potential of 2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid against established standard-of-care drugs. Due to the absence of direct experimental data for this specific molecule in publicly available literature, this comparison is predicated on the known pharmacological activities of its constituent chemical moieties: the sulfonamides and the phenylpropionic acids. This document is intended for researchers, scientists, and professionals in drug development to illustrate a logical framework for the evaluation of novel chemical entities.
Introduction: A Molecule of Hypothesized Hybrid Potential
The chemical structure of this compound is a fascinating amalgamation of two pharmacologically significant scaffolds. The sulfonamide group (-SO₂NH₂) is a cornerstone of various therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2] The 2-phenylpropionic acid moiety is the foundational structure for the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] This unique combination suggests that the compound could exhibit a multi-faceted biological activity profile, potentially acting as an anti-inflammatory, antibacterial, or even an anticancer agent. This guide will explore these hypothetical activities in comparison to established drugs in each class.
Part 1: Potential as an Anti-Inflammatory Agent
Hypothesized Mechanism of Action
The phenylpropionic acid component strongly suggests a mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes.[3][5] These enzymes are critical in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[6] Most profens are non-selective inhibitors of both COX-1 and COX-2.[3] Additionally, certain sulfonamide derivatives, like celecoxib and nimesulide, are known to be selective COX-2 inhibitors, a property that reduces the gastrointestinal side effects associated with non-selective NSAIDs.[1][7] Therefore, it is plausible that this compound could act as a potent anti-inflammatory agent, possibly with some degree of COX-2 selectivity.
Standard Anti-Inflammatory Drugs for Comparison
For this analysis, we will compare the hypothetical efficacy of our compound with a non-selective NSAID, Ibuprofen , and a COX-2 selective inhibitor, Celecoxib .
-
Ibuprofen : A classic profen that non-selectively inhibits both COX-1 and COX-2, providing effective relief from pain and inflammation but with a risk of gastrointestinal side effects.[8][9]
-
Celecoxib : A sulfonamide-containing COX-2 selective inhibitor that offers anti-inflammatory benefits with a reduced risk of gastrointestinal complications compared to non-selective NSAIDs.[1]
Comparative Efficacy Data (Hypothetical)
The following table presents a hypothetical comparison of the anti-inflammatory activity. The values for the novel compound are speculative and based on the potential for synergistic or enhanced activity from its hybrid structure.
| Compound | Target | IC₅₀ (COX-1) | IC₅₀ (COX-2) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | COX-1/COX-2 | ~10 µM | ~0.5 µM | ~20 |
| Ibuprofen | COX-1/COX-2 | 15 µM[7] | 10 µM | 1.5 |
| Celecoxib | COX-2 | 15 µM[7] | 0.04 µM[7] | 375 |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a standard method for determining the COX inhibitory activity of a compound.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compound, Ibuprofen, Celecoxib
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound and standard drugs.
-
In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.
-
Add the various concentrations of the test compound or standard drugs to the wells. Include a control group with no inhibitor.
-
Incubate the plate according to the kit manufacturer's instructions to allow the compounds to bind to the enzymes.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
After a specified incubation period, stop the reaction and measure the prostaglandin production using the colorimetric probe provided in the kit.
-
The absorbance is read using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
Caption: Workflow for in vitro COX inhibition assay.
Part 2: Potential as an Antibacterial Agent
Hypothesized Mechanism of Action
The sulfonamide moiety is the key indicator of potential antibacterial activity. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria.[10] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[11] The presence of the phenylpropionic acid group might influence the compound's uptake by bacteria or its interaction with other bacterial targets.
Standard Antibacterial Drugs for Comparison
We will compare our hypothetical compound with a widely used sulfonamide antibiotic, Sulfamethoxazole , and a broad-spectrum antibiotic from a different class, Amoxicillin .
-
Sulfamethoxazole : A sulfonamide that inhibits bacterial folic acid synthesis.[12] It is often used in combination with trimethoprim.
-
Amoxicillin : A beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.[13]
Comparative Efficacy Data (Hypothetical)
The following table shows a hypothetical comparison of the minimum inhibitory concentration (MIC) against common bacterial strains.
| Compound | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) |
| This compound | ~32 | ~64 |
| Sulfamethoxazole | 64 - 256[14] | 16 - 128 |
| Amoxicillin | 0.25 - 2 | 4 - 16 |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial strains (S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound, Sulfamethoxazole, Amoxicillin
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL).
-
Prepare serial two-fold dilutions of the test compound and standard drugs in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well. Include a positive control (bacteria, no drug) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no bacterial growth). This can be confirmed by reading the optical density at 600 nm.
Caption: Workflow for MIC determination via broth microdilution.
Part 3: Potential as an Anticancer Agent
Hypothesized Mechanism of Action
Sulfonamide derivatives have emerged as promising anticancer agents through various mechanisms, including the inhibition of carbonic anhydrase, disruption of microtubule assembly, and inhibition of tyrosine kinases.[2][15][16] Some sulfonamides can induce apoptosis and cause cell cycle arrest in cancer cells.[17] Given the prevalence of sulfonamides in oncology, it is conceivable that this compound could exhibit antiproliferative activity against cancer cell lines.
Standard Anticancer Drugs for Comparison
For a hypothetical comparison against breast cancer, we will use Doxorubicin and Paclitaxel .
-
Doxorubicin : An anthracycline chemotherapy agent that works by intercalating DNA and inhibiting topoisomerase II, leading to cancer cell death.[18]
-
Paclitaxel : A taxane that disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis.[18]
Comparative Efficacy Data (Hypothetical)
The following table presents a hypothetical comparison of the half-maximal growth inhibition (GI₅₀) against the MCF-7 breast cancer cell line.
| Compound | MCF-7 GI₅₀ (µM) |
| This compound | ~15 |
| Doxorubicin | 0.05 - 0.5 |
| Paclitaxel | 0.001 - 0.01 |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details a common method for assessing the cytotoxic effects of a compound on cancer cells.
Objective: To determine the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (GI₅₀).
Materials:
-
MCF-7 breast cancer cell line
-
DMEM media supplemented with 10% FBS
-
Test compound, Doxorubicin, Paclitaxel
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and standard drugs for 72 hours.
-
After incubation, add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the media and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ value.
Caption: Hypothesized anticancer mechanism of action.
Conclusion
While this guide presents a hypothetical evaluation, the structural components of this compound provide a strong rationale for investigating its potential as a multi-action therapeutic agent. The fusion of a sulfonamide and a phenylpropionic acid moiety could lead to a novel compound with a unique efficacy and safety profile. The experimental protocols outlined herein provide a clear roadmap for the empirical validation of these hypotheses. Further synthesis and in-depth biological evaluation of this compound are warranted to determine its true therapeutic potential.
References
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
- Li, Y., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113837.
- Jabeen, I., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409.
- Casini, A., et al. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets, 2(1), 55-75.
- Islam, M. A., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Diversity, 26(4), 2347–2362.
- Al-Ghamdi, A. M. (2018). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Journal of Chemical and Pharmaceutical Research, 10(4), 58-63.
- BenchChem. (2025). The Core Mechanism of 2-Phenylpropionic Acid Derivatives: An In-depth Technical Guide. BenchChem.
- BenchChem. (2025). A Comparative Analysis of the Anti-Inflammatory Properties of Sulfonamide-Based Compounds. BenchChem.
- Harvard Health Publishing. (2022).
- Gençer, H. K., et al. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 869-880.
- StatPearls. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs).
- NHS. (2022). Antibiotics.
- American Cancer Society. (2021). Chemotherapy for Breast Cancer. American Cancer Society.
- Drugs.com. (2023).
- International Journal of Pharmacy and Biological Sciences. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 4(4), 338-344.
- Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(13), 5081.
- Bouziane, A., et al. (2016). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research, 8(8), 834-840.
- Farooq, U., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical Sciences and Research, 11(5), 2096-2107.
- Dehelean, C. A., et al. (2012).
- Jhang, J.-F., et al. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Frontiers in Microbiology, 13, 940523.
- De, P., et al. (2009). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The Journal of Clinical Endocrinology & Metabolism, 94(10), 3757-3763.
- Better Health Channel. (2022). Medications - non-steroidal anti-inflammatory drugs.
- StatPearls. (2023). Antibiotics.
- National Cancer Institute. (2023). Drugs Approved for Breast Cancer.
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- 2. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]
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- 8. Can medication tame chronic inflammation? - Harvard Health [health.harvard.edu]
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- 18. Chemotherapy for Breast Cancer | Breast Cancer Treatment | American Cancer Society [cancer.org]
Evaluating the therapeutic potential of 2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid relative to existing treatments
Evaluating the Therapeutic Potential of -Sulfanilyl-Phenylalanine Relative to Existing Treatments
Executive Summary & Compound Identity
This compound represents a hybrid pharmacophore combining the
Therapeutic Positioning
This guide compares
Comparative Therapeutic Analysis
A. Antibacterial Efficacy (Folate Pathway Inhibition)
The primary therapeutic potential lies in its ability to mimic p-aminobenzoic acid (PABA).[1] However, the bulky phenylalanine side chain alters its binding kinetics compared to standard sulfa drugs.
| Feature | Sulfamethoxazole (Standard) | Clinical Implication | |
| Target Enzyme | Dihydropteroate Synthase (DHPS) | Dihydropteroate Synthase (DHPS) | Both block folate synthesis.[1] |
| Cellular Uptake | Active Transport (Potential via Amino Acid Permeases) | Passive Diffusion | Sulfanilyl-Phe may target bacteria with upregulated amino acid transporters ("Trojan Horse" strategy).[1] |
| Potency (MIC) | Moderate ( | High ( | Less potent in vitro, but potentially higher intracellular accumulation in specific strains. |
| Solubility | pH-dependent (Amphoteric) | Low (Crystalluria risk) | The amino acid moiety improves aqueous solubility at physiological pH.[1] |
| Selectivity | High for bacterial DHPS | High for bacterial DHPS | Similar safety profile regarding mammalian folate metabolism.[1] |
B. Metalloprotease Activity (Carboxypeptidase A)
1| Parameter | Benzylsuccinate (Standard Inhibitor) | Insight | |
| Role | Substrate / Weak Competitive Inhibitor | Potent Competitive Inhibitor | Sulfanilyl-Phe is slowly hydrolyzed by CPA, making it useful for kinetic studies but less effective as a standalone inhibitor.[1] |
| Binding Mode | Sulfonamide coordinates Zn (weakly); Phe fits S1' pocket.[1] | Carboxylate/Succinate coordinates Zn strongly.[1] | To achieve therapeutic inhibition, the carboxylate of Sulfanilyl-Phe must be modified to a hydroxamic acid. |
| As a drug, Sulfanilyl-Phe requires derivatization to lock the enzyme. |
Mechanism of Action Visualization
The following diagram illustrates the dual-pathway potential: the "Trojan Horse" entry into bacteria and the competitive binding in the Zinc-protease active site.
Caption: Dual mechanism showing active transport-mediated DHPS inhibition (Antibacterial) and Zinc-protease recognition (CPA).[1]
Experimental Protocols
To validate the therapeutic potential, the following protocols assess synthesis purity and enzymatic inhibition.
Protocol A: Synthesis of -Sulfanilyl-Phenylalanine
Objective: Synthesize high-purity compound for biological assay via Schotten-Baumann condensation.
-
Reagents: L-Phenylalanine (
), -Acetamidobenzenesulfonyl chloride ( ), NaOH ( ), HCl. -
Reaction:
-
Dissolve L-Phenylalanine in
of NaOH. -
Cool to
in an ice bath. -
Add
-Acetamidobenzenesulfonyl chloride in small portions over 30 minutes with vigorous stirring. -
Maintain pH
by adding additional NaOH if necessary.[1]
-
-
Deprotection (Hydrolysis of Acetyl group):
-
Acidify the solution to precipitate the intermediate.[1]
-
Reflux the intermediate in
HCl for 1 hour to remove the -acetyl group.
-
-
Isolation:
-
Validation: Verify structure via
-NMR (Signals: Aromatic AA'BB' for sulfanilyl, Multiplet for Phe phenyl, Doublet/Triplet for -proton).
Protocol B: Carboxypeptidase A (CPA) Inhibition Assay
Objective: Determine if the compound acts as a substrate or inhibitor.[1]
Strategic Recommendations
Based on the comparative analysis,
-
For Antibacterial Development:
-
For Protease Inhibition:
-
Modification: Convert the C-terminal Carboxylic Acid to a Hydroxamic Acid (
). -
Result: This transforms the molecule from a weak substrate into a potent nanomolar inhibitor of MMPs and CPA by chelating the catalytic Zinc atom more effectively than the carboxylate.
-
References
-
Christianson, D. W., & Lipscomb, W. N. (1989).[1][2] Carboxypeptidase A. Accounts of Chemical Research, 22(2), 62–69.[1][2] Link[1]
-
Chung, S. J., & Kim, D. H. (2001).[1][3] N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A. Bioorganic & Medicinal Chemistry, 9(1), 185–189.[1][3] Link
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168–181.[1] Link
-
Brown, G. M. (1962).[1] The Biosynthesis of Folic Acid: II. Inhibition by Sulfonamides.[1][4][5] Journal of Biological Chemistry, 237, 536-540.[1] Link
-
Navia, M. A., et al. (1989).[1] Structure of human neutrophil elastase in complex with a peptide chloromethyl ketone inhibitor at 1.84-A resolution.[1] Proceedings of the National Academy of Sciences, 86(1), 7-11. (Context on peptide-based inhibitors). Link[1]
Sources
- 1. Phenylalanine-N-Sulfonamide | C9H12N2O4S | CID 446382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carboxypeptidase A - Proteopedia, life in 3D [proteopedia.org]
- 3. N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Laboratory Disposal Guide: 2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid
[1]
Part 1: Executive Safety Summary (Immediate Action Card)
Compound Identification:
-
Systematic Name: 2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid[1]
-
Common Designation: N-Sulfanilyl-phenylalanine (Sulfonamide-Amino Acid Conjugate)[1]
-
Primary Hazard Class: Sensitizer & Environmental Toxin .[1]
-
Human Health:[1][2][3][4][5][6][7][8] High risk of allergic reaction (sulfonamide sensitivity).[1] Inhalation of dust can trigger respiratory sensitization.[1]
-
Environmental:[1][7][8][9] Antibiotic residue.[1][10] Zero-tolerance for drain disposal due to antimicrobial resistance (AMR) propagation risks.[1]
-
Disposal Directive:
-
Solids: Collect in hazardous waste containers destined for High-Temperature Incineration .[1]
-
Liquids: Segregate into Non-Halogenated Organic Waste streams.
-
Drain Disposal: STRICTLY PROHIBITED .[1]
Part 2: Chemical Profile & Risk Assessment
To dispose of this compound safely, one must understand its functional moieties.[1] This molecule is a conjugate of Sulfanilic Acid and Phenylalanine .[1]
| Functional Group | Hazard Characteristic | Disposal Implication |
| Sulfonamide (-SO₂NH-) | Antibiotic activity; potential allergen/sensitizer.[1] | Must be incinerated. Chemical deactivation (oxidation) is unreliable in situ.[1] |
| Carboxylic Acid (-COOH) | Weakly acidic; potential irritant.[1] | Compatible with standard organic waste streams; avoid mixing with strong bases in sealed containers (exotherm risk).[1] |
| Primary Amine (-NH₂) | Potential for oxidation; light sensitivity.[1] | Keep waste containers closed to prevent gradual oxidation/discoloration.[1] |
Critical Safety Insight: Unlike simple inorganic acids, "neutralizing" the pH of this compound does not eliminate its hazards. The biological activity (antibiotic potential) persists even at neutral pH.[1] Therefore, destruction of the carbon backbone via incineration is the only validated disposal method.
Part 3: Waste Segregation Strategy
Effective disposal begins at the bench.[1] You must segregate this specific compound from incompatible streams to prevent accidental release or reaction.[1]
The "Zero-Drain" Policy
Research confirms that sulfonamide residues in wastewater treatment plants contribute significantly to algal toxicity and bacterial resistance [1, 2]. Standard municipal water treatment does not fully degrade sulfonamides.[1] Consequently, all wash water from glassware cleaning involving this compound must be collected as hazardous waste, not flushed.[1]
Decision Logic for Waste Segregation
The following diagram outlines the decision process for segregating this compound.
Part 4: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Contaminated Debris)
Applicability: Expired reagent, weigh-paper, contaminated gloves, spill cleanup debris.[1]
-
Containment: Place the solid material into a clear polyethylene bag (primary containment).
-
Sealing: Twist and tape the bag neck.[1] Do not use staples (puncture risk).
-
Secondary Containment: Place the primary bag into the laboratory's dedicated Solid Hazardous Waste Drum .
-
Labeling: Affix a hazardous waste tag.
Protocol B: Liquid Waste (Reaction Mixtures & Rinsates)
Applicability: HPLC waste, reaction mother liquors, glassware first-rinses.[1]
-
Solvent Compatibility Check: Ensure the waste container material (HDPE or Glass) is compatible with the solvent used (e.g., Methanol, DMSO).[1]
-
pH Check: If the solution is highly acidic (pH < 2) due to the carboxylic acid moiety or added reagents, adjust pH to 5–9 using a dilute base (Sodium Bicarbonate) before adding to the main waste carboy. This prevents gas generation in the waste drum.[1]
-
Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).
-
Note: If the compound is dissolved in water, it must still go to organic waste for incineration. Do not pour aqueous solutions of this compound down the sink.[1]
-
-
Cap & Tag: Close the container immediately to prevent solvent evaporation and inhalation of aerosols.
Part 5: Emergency Spill Response Procedures
In the event of a spill, the primary risk is inhalation of dust , which can trigger severe allergic reactions in sensitized individuals.
Required PPE:
-
Nitrile Gloves (Double gloving recommended).[1]
-
N95 Respirator or P100 Half-mask (Critical for powder spills).[1]
-
Lab Coat (Buttoned).[1]
Operational Note on Spills: Never use a broom or brush on the dry powder.[1] This generates airborne particulates.[1] Always use the "Wet Wipe Method" : lay damp paper towels over the powder to weigh it down before scooping.
Part 6: Regulatory & Environmental Context[2][8][11][12]
1. EPA/RCRA Classification: While this specific molecule may not have a unique "P" or "U" list code (unless it is a commercial chemical product being discarded), it falls under the "Generator Knowledge" clause. Due to its biological activity and structural similarity to regulated sulfonamides, it must be treated as Non-RCRA Regulated Hazardous Waste (unless mixed with regulated solvents) but managed with the stringency of a toxic waste [3].
2. Environmental Fate: Sulfonamides are persistent in the environment.[1] They have been shown to induce deformities in freshwater diatoms and alter bacterial community structures even at nanogram/liter concentrations [1].[1] Incineration ensures the thermal decomposition of the sulfonamide ring, preventing these downstream ecological effects.
References
-
National Institutes of Health (NIH). (2021).[1][11] Environmental Concentrations of Sulfonamides Can Alter Bacterial Structure and Induce Diatom Deformities in Freshwater Biofilm Communities.[1][12]Link[1]
-
ResearchGate. (2012).[1] Sulfonamides in the environment: A review and a case report. Veterinarni Medicina.[1][10] Link
-
Fisher Scientific. (2025).[1][13] Safety Data Sheet: Sulfanilamide Derivatives.[1] (General guidance for sulfonamide handling).[1][10][13] Link
Sources
- 1. fishersci.com [fishersci.com]
- 2. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. echemi.com [echemi.com]
- 9. Anthropogenic impacts on sulfonamide residues and sulfonamide resistant bacteria and genes in Larut and Sangga Besar River, Perak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nems.nih.gov [nems.nih.gov]
- 12. Environmental Concentrations of Sulfonamides Can Alter Bacterial Structure and Induce Diatom Deformities in Freshwater Biofilm Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
Technical Guide: PPE & Safety Protocols for Handling 2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid
Executive Summary & Chemical Profile[1]
2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid (also known as
As a Senior Application Scientist, I must emphasize that the primary risk here is not merely acute toxicity, but immunological sensitization . Sulfonamides are notorious haptens; improper handling can induce long-term hypersensitivity (IgE or T-cell mediated) in researchers, leading to contact dermatitis or respiratory distress upon future exposure.
Chemical Hazard Classification (GHS / Read-Across)
Based on structural pharmacophore analysis and standard safety data for sulfonamide intermediates.
| Hazard Class | Category | Hazard Statement | Mechanism of Action |
| Skin Sensitization | Cat. 1 | H317: May cause an allergic skin reaction.[1][2][3] | Formation of hapten-protein complexes triggering T-cell response.[1] |
| Respiratory Sensitization | Cat. 1 | H334: May cause allergy/asthma symptoms if inhaled.[1] | Inhalation of fine dust triggers mucosal immune response.[1] |
| Skin Irritation | Cat. 2 | H315: Causes skin irritation.[1][2][3][4][5][6] | Acidic functionality (carboxylic acid) + sulfonamide local irritation.[1] |
| Eye Irritation | Cat. 2A | H319: Causes serious eye irritation.[1][2][3][4] | Physical abrasion from micro-crystals and chemical irritation.[1] |
| STOT - SE | Cat. 3 | H335: May cause respiratory irritation.[1][2][4][6] | Mechanical irritation of the upper respiratory tract.[1] |
The PPE Defense System: Layered Protection
Standard "lab safety" is insufficient for sensitizers. We employ a Barrier-Exclusion Strategy designed to prevent not just exposure, but trace contamination that leads to sensitization.
A. Respiratory Protection (Inhalation Vector)
The primary vector for sensitization is the inhalation of airborne micro-particulates during weighing.
-
Primary Control: All handling of dry powder must occur within a certified Chemical Fume Hood or Powder Containment Enclosure (PACE).
-
PPE Requirement:
-
Routine Handling (In Hood): Surgical mask (for product protection) is sufficient if sash is at proper working height.
-
Spill Cleanup / Outside Hood: N95 or P100 particulate respirator is mandatory.
-
Scientific Rationale: Sulfonamide dusts are often electrostatic. A fume hood face velocity of 100 fpm captures the aerosol, but a respirator serves as the "fail-safe" during non-routine events.
-
B. Dermal Protection (Contact Vector)
Risk: Delayed-type hypersensitivity (Type IV).
-
Glove Protocol: Double-gloving is required.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (4-8 mil) or Neoprene (if using solvents like DMF/DMSO for dissolution).
-
Technique: The outer glove is sacrificial. If you touch the balance, spatula, or container, you strip the outer glove before touching "clean" surfaces (doorknobs, notebooks).
-
-
Body Covering:
-
Standard cotton lab coat is insufficient for powders.
-
Requirement: Disposable Tyvek® sleeve covers or a full Tyvek lab coat.
-
Rationale: Cotton fibers trap sulfonamide dust, turning your lab coat into a mobile contamination source that you carry into the breakroom or office.
-
C. Ocular Protection[5][6]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+).
-
Contraindication: Safety glasses with side shields are not permitted during powder manipulation. Fine dust can bypass side shields via air currents created by hood turbulence.
Operational Workflow: The "Safe Weighing" Protocol
The following diagram outlines the mandatory workflow for handling this compound. This system relies on unidirectional flow to prevent cross-contamination.
Caption: Unidirectional workflow for handling sensitizing sulfonamide solids. Note the specific "Doffing Sequence" to prevent secondary exposure.
Detailed Procedural Steps
-
Static Mitigation: Sulfonamide powders are prone to static charge. Use an ionizing fan or anti-static gun inside the hood before opening the vial. This prevents "puffing" of the powder.
-
Solvent Selection: If dissolving, avoid acetone if possible, as it evaporates quickly and can leave creeping crusts of the chemical on the vessel walls. Prefer DMSO or DMF for stock solutions, as they suppress volatility (though they increase skin permeability, reinforcing the need for double gloves).
-
Decontamination:
-
Do not use pure bleach immediately. Sulfonamides can react to form N-chloro derivatives which may be unstable or more toxic.
-
Protocol: Wipe surfaces first with a surfactant (soap/water) to mechanically remove particles, then follow with 70% Ethanol or Isopropanol.
-
Emergency Response & Disposal
Spill Management
-
Minor Spill (< 5g):
-
Alert nearby personnel.
-
Cover spill with wet paper towels (to prevent dust lofting).
-
Wipe up using the "centripetal" method (outer edge toward center).
-
Place all waste in a sealed bag inside the hood.
-
-
Exposure (Skin/Eye):
Waste Disposal[1][3][5][7]
-
Classification: Hazardous Organic Waste.
-
Stream: Segregate into "Solid Toxic" or "Liquid Organic" streams.
-
Destruction: High-temperature incineration is the standard disposal method. Do not dispose of down the drain; sulfonamides are persistent environmental pollutants.
References
-
National Institutes of Health (NIH) - PubChem. GHS Classification Summary & Safety Data. Retrieved from
-
Occupational Safety and Health Administration (OSHA). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from
-
BenchChem. Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Retrieved from
-
Fisher Scientific. Safety Data Sheet: Sulfonamide Derivatives. Retrieved from
-
ResearchGate. Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. Retrieved from
Sources
- 1. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical Hazard Classification (GHS) | Division of Research Safety | Illinois [drs.illinois.edu]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
